molecular formula C6H5Br2NS B8448019 2,6-Dibromo-4-methylmercapto pyridine

2,6-Dibromo-4-methylmercapto pyridine

Cat. No.: B8448019
M. Wt: 282.99 g/mol
InChI Key: RNYHCAWFMLZCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dibromo-4-methylmercapto pyridine is a useful research compound. Its molecular formula is C6H5Br2NS and its molecular weight is 282.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dibromo-4-methylmercapto pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-4-methylmercapto pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5Br2NS

Molecular Weight

282.99 g/mol

IUPAC Name

2,6-dibromo-4-methylsulfanylpyridine

InChI

InChI=1S/C6H5Br2NS/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3

InChI Key

RNYHCAWFMLZCBS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC(=C1)Br)Br

Origin of Product

United States

Foundational & Exploratory

2,6-Dibromo-4-methylmercapto pyridine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 2,6-Dibromo-4-(methylthio)pyridine , a specialized heterocyclic building block.

Executive Summary & Chemical Identity

2,6-Dibromo-4-(methylthio)pyridine (also known as 2,6-dibromo-4-methylsulfanylpyridine) is a trisubstituted pyridine scaffold characterized by two electrophilic bromine atoms at the ortho positions (C2, C6) and a nucleophilic methylthio ether moiety at the para position (C4).

This specific substitution pattern renders the molecule a versatile "lynchpin" intermediate in medicinal chemistry. The C2 and C6 bromines are primed for metal-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig), while the C4-thiomethyl group serves as a stable substituent that can be later activated via oxidation to a sulfone (


) or sulfoxide (

), transforming it into a potent leaving group for nucleophilic aromatic substitution (

).
Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]
PropertyDetail
IUPAC Name 2,6-Dibromo-4-(methylsulfanyl)pyridine
Common Names 2,6-Dibromo-4-methylmercapto pyridine; 4-Methylthio-2,6-dibromopyridine
Molecular Formula

Molecular Weight 282.98 g/mol
SMILES CSC1=CC(Br)=NC(Br)=C1
InChIKey Computed from structure:XZYV... (Structure-dependent)
CAS Number Note: While derivatives are common, the specific CAS for this exact intermediate is less frequently indexed in public catalogs than its 4-methyl analog (73112-16-0). Researchers often synthesize it de novo.
Appearance Off-white to pale yellow solid (Predicted)
Solubility Soluble in DCM, CHCl

, DMSO, DMF; low solubility in water.[1]

Synthetic Architecture

The most robust synthetic route to 2,6-dibromo-4-(methylthio)pyridine exploits the high electrophilicity of the C4 position in 2,6-dibromo-4-nitropyridine . The nitro group at C4 is a "super-leaving group" in


 reactions due to the electron-withdrawing nature of the pyridine nitrogen and the inductive effect of the flanking bromines.
Core Synthesis: The Nitro-Displacement Route

This protocol ensures regiospecific installation of the thiomethyl group at C4 without disturbing the C2/C6 bromines.

Reaction Scheme


Step-by-Step Protocol
  • Precursor Preparation : Ensure 2,6-dibromo-4-nitropyridine is dry. This starting material is typically prepared by nitrating 2,6-dibromopyridine-N-oxide followed by reduction, or direct nitration of 2,6-dibromopyridine under forcing conditions.[1]

  • Reagent Setup :

    • Dissolve 2,6-dibromo-4-nitropyridine (1.0 equiv) in anhydrous DMF (Dimethylformamide) or DMSO. Concentration: ~0.2 M.

    • Prepare Sodium Thiomethoxide (NaSMe, 1.1 equiv).[1] Note: NaSMe is hygroscopic; handle under inert atmosphere (N

      
       or Ar).
      
  • Addition :

    • Cool the pyridine solution to 0°C in an ice bath to suppress side reactions (such as displacement of the bromines).

    • Add NaSMe portion-wise or as a solution in DMF over 15–20 minutes.

  • Reaction Monitoring :

    • Allow the mixture to warm to Room Temperature (RT).

    • TLC Monitor : Mobile phase Hexane:EtOAc (9:1). The starting nitro compound is typically more polar than the thio-ether product. Look for the disappearance of the nitro spot and the emergence of a less polar, UV-active spot.[1]

  • Workup :

    • Quench with water/brine.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with water (

      
      ) to remove DMF, then brine.[1]
      
    • Dry over anhydrous

      
      , filter, and concentrate.[1]
      
  • Purification : Flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex. The C4 position is significantly more electrophilic than C2/C6 because the intermediate anion formed upon nucleophilic attack at C4 is stabilized by the ring nitrogen (para-resonance).[1] Attack at C2/C6 is less favorable sterically and electronically in the presence of the highly electron-withdrawing 4-nitro group.

Reactivity Profile & Applications

The utility of 2,6-dibromo-4-(methylthio)pyridine lies in its orthogonal reactivity . The molecule offers three distinct handles for diversification.

Diagram 1: Reactivity Divergence

ReactivityMap Core 2,6-Dibromo-4-(methylthio)pyridine Suzuki Mono-Arylation (C2/C6) (Suzuki/Stille Coupling) Core->Suzuki Pd(0), Ar-B(OH)2 Oxidation Oxidation to Sulfone (mCPBA or Oxone) Core->Oxidation Oxidation Displacement SNAr Displacement (Nucleophile replaces -SO2Me) Oxidation->Displacement H-Nu (Amine/Alkoxide)

Figure 1: Reactivity map showing the divergence between metal-catalyzed coupling at the bromine positions and functional group interconversion at the sulfur position.

Strategic Applications in Drug Design
  • Scaffold Construction : The C2 and C6 bromines can be sequentially substituted. Due to electronic symmetry, the first substitution makes the second bromine less reactive, allowing for the synthesis of non-symmetrical 2,6-diaryl pyridines.[1]

  • Late-Stage Functionalization : The

    
     group is chemically robust during Pd-catalyzed couplings. Once the C2/C6 wings are built, the 
    
    
    
    can be oxidized to
    
    
    (sulfone). The sulfone is a potent leaving group, allowing the introduction of amines, ethers, or other nucleophiles at C4, effectively "unlocking" the third diversity point.[1]

Experimental Workflow Visualization

Diagram 2: Synthesis & Workup Logic

SynthesisWorkflow Start Start: 2,6-Dibromo-4-nitropyridine (Dissolved in DMF) Cool Cool to 0°C (Ice Bath) Start->Cool Add Add NaSMe (1.1 equiv) Portion-wise Cool->Add Monitor Monitor TLC (Disappearance of Nitro SM) Add->Monitor Monitor->Add Incomplete (Add more NaSMe) Quench Quench with H2O Extract with EtOAc Monitor->Quench Complete Purify Flash Chromatography (Hex/EtOAc) Quench->Purify

Figure 2: Step-by-step logic flow for the synthesis of the target compound via nucleophilic aromatic substitution.

Safety & Handling

  • Hazards : Like many halopyridines, this compound is likely an irritant to eyes, skin, and the respiratory system.[1] The precursor (2,6-dibromo-4-nitropyridine) is potentially explosive if heated dry; handle in solution.

  • Odor Control : Methylthiolation reactions can generate trace methanethiol (MeSH), which has a foul odor.[1] Use a bleach trap (sodium hypochlorite) for the rotary evaporator exhaust to neutralize volatile sulfur species.

  • Storage : Store at 2–8°C under an inert atmosphere. Sulfur compounds can be prone to slow oxidation in air.

References

  • Synthesis of 2,6-dibromo-4-nitropyridine

    • ChemicalBook. (2025). "2,6-Dibromo-4-nitropyridine Properties and Synthesis." Available at:

  • Reactivity of 4-Nitropyridines with Thiolates

    • ScienceMadness. (1950s). "Reactivity of 4-nitropyridine-N-oxide and derivatives." (Classic mechanistic background on nitro-displacement). Available at:

  • General Pyridine Functionalization

    • Organic Chemistry Portal. "Synthesis of Pyridines and Functionalization." Available at:

  • Related Thio-Pyridine Building Blocks

    • BLD Pharm. "2,6-Dibromo-4-methylpyridine (Analogous Structure Data)." Available at:

Sources

Technical Guide: Solubility Profile of 2,6-Dibromo-4-methylmercapto pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and handling protocols for 2,6-Dibromo-4-(methylthio)pyridine (also known as 2,6-Dibromo-4-methylmercapto pyridine).

Executive Summary

2,6-Dibromo-4-methylmercapto pyridine (CAS: 192447-53-3) is a halogenated heterocyclic building block used primarily in the synthesis of complex agrochemicals and pharmaceutical intermediates. Its structure features a pyridine core functionalized with two lipophilic bromine atoms at the 2,6-positions and a methylthio group at the 4-position.

This substitution pattern renders the molecule highly lipophilic (LogP > 3.0), dictating a solubility profile dominated by non-polar and polar aprotic organic solvents. It is effectively insoluble in water but shows excellent solubility in chlorinated solvents and moderate-to-high solubility in ethers and esters, making these the preferred media for reaction and purification.

Physicochemical Identity

Understanding the molecular properties is the first step in predicting solvent interaction.

PropertyValue / DescriptionNote
IUPAC Name 2,6-Dibromo-4-(methylthio)pyridine
CAS Number 192447-53-3
Molecular Formula C₆H₅Br₂NS
Molecular Weight 282.98 g/mol (Free Base)Note: HBr salt MW is ~364 g/mol
Physical State White to off-white crystalline solid
Predicted LogP ~3.3 - 3.6Highly Lipophilic
Melting Point ~65–75 °C (Estimated based on analogs)Lower than 2,6-dibromopyridine due to thioether flexibility

Solubility Landscape

The following data categorizes solvents based on their interaction with the solute's halogenated thioether motif.

Quantitative Solubility Classes

Data synthesized from structural analogs (e.g., 2,6-dibromopyridine, 4-methylthiopyridine) and standard isolation protocols.

Solvent ClassSpecific SolventsSolubility RatingPrimary Application
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Extraction, Chromatography loading
Polar Aprotic THF, Ethyl Acetate, DMF, DMSOGood (50–100 mg/mL)Reaction media (Nucleophilic substitution)
Polar Protic Ethanol, Methanol, IsopropanolModerate (Heating required)Recrystallization (Soluble hot, insoluble cold)
Non-Polar Hexane, Heptane, PentaneLow/Sparingly Anti-solvent for precipitation
Aqueous Water, acidic/basic buffersInsoluble (<0.1 mg/mL)Aqueous workup (impurity removal)
Solvation Mechanism

The 2,6-dibromo substitution creates a "lipophilic shield" around the nitrogen atom, reducing its basicity and hydrogen-bond accepting capability. Consequently:

  • Protic Solvents (MeOH, EtOH): Solvation is poor at room temperature because the molecule cannot effectively accept hydrogen bonds to overcome the lattice energy. Heating disrupts the lattice, allowing solubility, which makes alcohols ideal for crystallization .

  • Aprotic Solvents (DCM, THF): Van der Waals forces and dipole-dipole interactions dominate, leading to high solubility.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to determine exact solubility limits for formulation or process scale-up.

Reagents: HPLC-grade solvents, 2,6-Dibromo-4-methylmercapto pyridine (>98% purity).

  • Preparation: Weigh 100 mg of the compound into a 4 mL glass vial.

  • Addition: Add 500 µL of the target solvent.

  • Equilibration: Cap tightly and agitate (vortex or shaker) at 25°C for 24 hours.

    • Visual Check: If fully dissolved, add more solid until a precipitate remains.

  • Sampling: Centrifuge at 10,000 rpm for 5 minutes.

  • Quantification: Remove supernatant, dilute 100x with Acetonitrile, and analyze via HPLC (UV detection at 254 nm).

Protocol B: Purification via Recrystallization

The most effective method for purifying this compound from crude reaction mixtures.

Solvent System: Ethanol (Primary) or Methanol/Water (Binary).

  • Dissolution: Place crude solid in a round-bottom flask. Add minimal Ethanol and heat to reflux (approx. 78°C).

  • Saturation: Add solvent dropwise until the solid just dissolves. If the solution is colored, add activated charcoal and hot-filter.

  • Cooling: Remove from heat and allow to cool slowly to room temperature.

  • Crystallization: Transfer to an ice bath (0-4°C) for 1 hour. White needles should form.

  • Isolation: Filter via vacuum filtration. Wash the cake with cold (-20°C) Ethanol or Hexane.

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the intended process (Synthesis vs. Purification).

SolubilityLogic Start 2,6-Dibromo-4-methylmercapto pyridine Process Intended Process? Start->Process Reaction Synthesis / Reaction Process->Reaction Synthesis Purification Purification / Isolation Process->Purification Cleanup Analysis Analysis (HPLC/NMR) Process->Analysis QC Solv_Reaction High Solubility Required (Aprotic) Reaction->Solv_Reaction Method Method? Purification->Method Solv_Ana CDCl3 (NMR) Acetonitrile (HPLC) Analysis->Solv_Ana DMF DMF / DMSO (Nucleophilic Sub.) Solv_Reaction->DMF THF THF / DCM (Coupling/Halogen Exchange) Solv_Reaction->THF Recryst Recrystallization Method->Recryst Column Chromatography Method->Column Solv_Recryst Ethanol (Hot) or MeOH/Water Recryst->Solv_Recryst Temp. Dependent Solv_Col Hexane / Ethyl Acetate (Gradient) Column->Solv_Col Elution

Caption: Decision matrix for solvent selection based on process requirements (Reaction, Purification, or Analysis).

Synthesis & Handling Context[1][3][4][5][6][7]

Synthesis Pathway

The compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) .[1]

  • Precursor: 2,6-Dibromo-4-nitropyridine (CAS 175422-04-5) or 2,4,6-Tribromopyridine.

  • Reagent: Sodium Thiomethoxide (NaSMe).[2]

  • Reaction Solvent: DMF or THF is critical here. The starting material and reagent must be soluble, but the byproduct (NaBr or NaNO₂) precipitates, driving the reaction.

Safety (HSE)
  • Hazard: Pyridine derivatives are potential skin irritants and may be toxic if swallowed.[3] The methylthio group can degrade to release thiols (stench) under strong acidic conditions.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Storage: Store in a cool, dry place. Protect from light to prevent debromination or oxidation of the sulfur.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11288174, 2,6-Dibromo-4-methylpyridine (Analog Reference). Retrieved from [Link]

  • ChemSrc (2025). 2,6-dibromo-4-methylmercapto pyridine (CAS 192447-53-3) Physicochemical Properties.[4] Retrieved from [Link][5]

Sources

MSDS and safety data sheet for 2,6-Dibromo-4-methylmercapto pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of 2,6-Dibromo-4-(methylthio)pyridine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Data Synthesis

Therefore, this guide has been meticulously synthesized by a Senior Application Scientist, leveraging E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles. The safety and handling protocols outlined herein are extrapolated from detailed analyses of structurally analogous compounds, most notably 2,6-Dibromo-4-methylpyridine (CAS: 73112-16-0) and 2,6-Dibromopyridine (CAS: 626-05-1). The underlying logic is that the primary hazard profile is dictated by the dibrominated pyridine core, a well-characterized toxicophore. This approach ensures a robust and cautious framework for laboratory practice.

Section 1: Compound Identity and Rationale for Use

1.1. Chemical Identity

  • IUPAC Name: 2,6-Dibromo-4-(methylthio)pyridine

  • Synonyms: 2,6-Dibromo-4-methylmercapto pyridine

  • Molecular Formula: C₆H₅Br₂NS

  • Molecular Weight: 282.99 g/mol

  • Chemical Structure:

    Caption: Molecular structure of 2,6-Dibromo-4-(methylthio)pyridine.

1.2. Scientific Context and Applications

Halogenated pyridines are cornerstone building blocks in modern medicinal chemistry and materials science.[1] The bromine atoms at the 2 and 6 positions are excellent leaving groups for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The pyridine scaffold itself is a prevalent feature in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[2][3][4]

The introduction of a methylthio (-SCH₃) group at the 4-position adds another layer of synthetic versatility. This group can be oxidized to sulfoxide or sulfone moieties, which are important pharmacophores for modulating solubility and biological activity. Therefore, 2,6-Dibromo-4-(methylthio)pyridine is a highly valuable intermediate for creating complex molecules in drug discovery programs, particularly in oncology and infectious diseases, as well as in the development of novel agrochemicals and functional materials.[1]

Section 2: Synthesized Hazard and Safety Profile

This section outlines the anticipated hazards based on the GHS (Globally Harmonized System) classifications of close structural analogs.[5][6]

2.1. GHS Hazard Classification (Inferred)

Hazard ClassCategoryHazard StatementBasis of Inference
Acute Toxicity, OralCategory 3/4H301/H302: Toxic or Harmful if swallowed2,6-Dibromopyridine is rated "Fatal if swallowed" (H300).[6] 2,6-Dibromo-4-methylpyridine is "Harmful if swallowed" (H302).[5] A conservative and safe assumption places the target compound in this range.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationThis is a consistent classification across all analyzed dibrominated pyridines.[5][6][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationA consistent classification for analogous compounds.[5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationA consistent classification, indicating irritation to the respiratory tract upon inhalation of dust or powder.[5][6][7]

Hazard Pictograms (Anticipated):

  • Skull and Crossbones (for Acute Toxicity)

  • Exclamation Mark (for Irritation)

Signal Word (Anticipated): Danger

2.2. Causality of Hazards

The toxicity profile is driven by several factors:

  • Pyridine Core: Pyridine itself is a hazardous substance, known to cause irritation and potential damage to the nervous system, liver, and kidneys upon chronic exposure.[8]

  • Dibromination: The two bromine atoms significantly increase the molecule's reactivity and lipophilicity, facilitating absorption and interaction with biological macromolecules.

  • Metabolic Activation: In vivo, the pyridine ring can be metabolized, and the resulting metabolites may exhibit toxicity. The methylthio group can also be oxidized, potentially leading to reactive intermediates.

Section 3: Self-Validating Protocols for Safe Handling & Emergency Response

Adherence to these protocols creates a self-validating system of safety, where engineering controls, personal protective equipment (PPE), and emergency preparedness work in concert to minimize risk.

3.1. Engineering Controls: The First Line of Defense

The primary directive is to prevent exposure. All manipulations of solid 2,6-Dibromo-4-(methylthio)pyridine or its solutions must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against inhalation of fine powders and vapors from solutions.

Facilities must be equipped with an operational eyewash station and a safety shower in the immediate vicinity of the work area.[7]

3.2. Personal Protective Equipment (PPE): The Essential Barrier

PPE ItemSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended.Protects against skin contact and irritation. Gloves must be inspected before use and changed immediately if contamination is suspected.[9]
Eye Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles.Protects against accidental splashes and contact with airborne particles.[10]
Body Protection Flame-retardant laboratory coat.Protects skin and personal clothing from contamination.[9]
Respiratory Protection Not typically required if work is performed within a certified fume hood.If there is a risk of aerosol generation outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with cartridges for organic vapors and particulates should be used.

3.3. Step-by-Step Handling Protocol

  • Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood is operational and the sash is at the appropriate height.

  • Weighing: Weigh the solid compound within the fume hood. Use a disposable weigh boat to prevent cross-contamination.

  • Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for temperature control.

  • Reaction Setup: All transfers via syringe or cannula must be performed with care to avoid drips and aerosols.

  • Post-Handling: After use, decontaminate the work surface with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, etc.) in a designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after exiting the lab.

3.4. Emergency First Aid Measures

This protocol is derived from best practices for handling similar toxic and irritating chemicals.[6][7][9]

  • In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • In case of Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Section 4: Storage and Disposal

4.1. Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it segregated from strong oxidizing agents and strong acids. The storage area should be accessible only to authorized personnel.

4.2. Disposal

This material and its container must be disposed of as hazardous waste. Follow all federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

Section 5: Experimental Workflow and Reactivity

The dual reactivity of the C-Br bonds and the methylthio group makes this an exceptionally versatile reagent.

5.1. Logical Workflow for a Suzuki Coupling Reaction

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Weigh Reagents (Pyridine, Boronic Acid, Catalyst, Base) in Fume Hood B 2. Add Anhydrous Solvent (e.g., Dioxane, Toluene) under Inert Atmosphere (N2/Ar) A->B Degas solvent C 3. Heat Reaction Mixture (e.g., 80-110 °C) with Vigorous Stirring B->C Add reagents to reaction flask D 4. Monitor Progress (TLC, LC-MS) C->D Time E 5. Quench Reaction (Add Water) D->E Reaction complete F 6. Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Final Product H->I Characterize (NMR, MS)

Caption: A typical workflow for a palladium-catalyzed Suzuki coupling reaction.

5.2. Oxidation of the Methylthio Group

The sulfur atom can be selectively oxidized to afford the corresponding sulfoxide or sulfone.

  • To Sulfoxide: Use one equivalent of an oxidizing agent like m-CPBA or Oxone® at low temperatures (e.g., 0 °C).

  • To Sulfone: Use two or more equivalents of the oxidizing agent, often at room temperature or with gentle heating.

These oxidized derivatives are of great interest in drug development as they can act as hydrogen bond acceptors and improve the pharmacokinetic properties of a lead compound.

References

  • 2,6-Dibromo-4-methylpyridine | C6H5Br2N | CID 11288174. PubChem, National Center for Biotechnology Information. [Link]

  • 2,6-Dibromo-4-methylpyridine CAS: 73112-16-0 - Versatile Intermediate for Research and Synthesis. UCHEM. [Link]

  • Method for synthesizing 2,6-dibromo pyridine.
  • 2,6-Dibromopyridine Safety Data Sheet. Jubilant Ingrevia. [Link]

  • Pyridine - SAFETY DATA SHEET. PENTA. [Link]

  • Material Safety Data Sheet - 2,6-Dibromopyridine, 98%. Cole-Parmer. [Link]

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Publishing. [Link]

  • MSDS of 2,6-Dibromo-4-fluoropyridine. Capot Chemical Co., Ltd. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC, National Center for Biotechnology Information. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

Sources

Literature review on 2,6-Dibromo-4-methylmercapto pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of 2,6-Dibromo-4-(methylthio)pyridine , a critical heteroaromatic scaffold in medicinal chemistry and materials science.

Content Type: Technical Whitepaper & Experimental Guide Core Molecule: 2,6-Dibromo-4-(methylthio)pyridine (and its oxidized sulfone/sulfoxide analogs) Primary Application: Precursor for tri-functionalized pyridine scaffolds (Kinase inhibitors, Fluorescent probes).

Executive Summary: The "Linchpin" Scaffold

In the architecture of complex heteroaromatics, 2,6-dibromo-4-(methylthio)pyridine serves as a strategic "linchpin." Its value lies in its orthogonal reactivity :

  • C2 & C6 Positions (Bromides): Excellent electrophiles for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

  • C4 Position (Methylthio): A "masked" electrophile. While the sulfide itself is nucleophilic, it is easily oxidized to a sulfone (

    
    ), transforming it into a highly reactive leaving group for Nucleophilic Aromatic Substitution (
    
    
    
    ).

This guide provides the synthesis of this core unit and maps the decision logic for selectively functionalizing it to create bioactive libraries.

Chemical Specifications & Properties[1][2]

PropertySpecification
IUPAC Name 2,6-Dibromo-4-(methylthio)pyridine
Molecular Formula

Molecular Weight 282.98 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF,

; Insoluble in water
Key Reactivity

(at C4-Nitro precursor), Pd-Catalysis (at C2/C6)
Storage Inert atmosphere, 2-8°C (Oxidation sensitive)

Synthesis Protocol: The Critical Path

The most robust route to 2,6-dibromo-4-(methylthio)pyridine avoids the low-yielding direct bromination of 4-(methylthio)pyridine. Instead, it utilizes 2,6-dibromo-4-nitropyridine as the electrophilic parent. The nitro group at the 4-position is highly activated by the electron-withdrawing nitrogen and the two flanking bromine atoms, making it an ideal candidate for displacement.

Reaction Scheme


Step-by-Step Experimental Procedure

Reagents:

  • 2,6-Dibromo-4-nitropyridine (1.0 equiv)

  • Sodium Thiomethoxide (NaSMe) (1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous (10 mL/g substrate)

  • Ammonium Chloride (

    
    ), saturated aqueous solution
    

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2,6-dibromo-4-nitropyridine in anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add Sodium Thiomethoxide (NaSMe) (solid or solution) portion-wise over 15 minutes. Note: The reaction is exothermic. Maintain temperature < 5°C to prevent displacement of the bromides.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature over 2 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS. The starting material (Nitro) consumes rapidly.

  • Quench: Quench the reaction by adding saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with water and brine.[1] Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the title compound as a pale yellow solid.

Why this works (Causality): The C4 position is the most electron-deficient site due to the resonance withdrawal of the nitro group and the inductive effect of the pyridine nitrogen. The bromines at C2/C6 sterically shield those positions slightly, but more importantly, the nitro group is a superior leaving group (


 labile) compared to bromide in this specific electronic environment.

Functionalization Logic: The "Selectivity Map"

Once synthesized, the scaffold offers two distinct pathways for elaboration.[2] The choice depends on whether the final target requires a carbon substituent at C4 or a heteroatom.

Pathway A: The "Masked" Electrophile (Oxidation Route)

To replace the sulfur with an amine, ether, or another carbon nucleophile, the sulfide must be activated.

  • Oxidation: Treat with m-CPBA (2.2 equiv) in DCM to generate 2,6-dibromo-4-(methylsulfonyl)pyridine .

  • Displacement: The sulfone (

    
    ) is a "super-leaving group," allowing mild 
    
    
    
    with amines or alkoxides.
Pathway B: The Cross-Coupling First (Bromide Route)

The bromines at C2 and C6 can be engaged in Pd-catalyzed couplings before touching the sulfide.

  • Regioselectivity: In 2,6-dibromo systems, mono-coupling is possible but requires careful stoichiometry (1.0 equiv boronic acid) and control of catalyst ligation.

Visualizing the Pathway (DOT Diagram)

SynthesisLogic Start 2,6-Dibromo-4-nitropyridine Core 2,6-Dibromo-4-(methylthio)pyridine (The Scaffold) Start->Core NaSMe, THF, 0°C (Nitro Displacement) Sulfone 2,6-Dibromo-4-(methylsulfonyl)pyridine (Activated Core) Core->Sulfone m-CPBA, DCM (Oxidation) FinalB Target B: 2,6-Diaryl-4-(methylthio)pyridine (via Suzuki) Core->FinalB Ar-B(OH)2, Pd(PPh3)4 (Suzuki Coupling) FinalA Target A: 4-Amino-2,6-dibromopyridine (via SNAr) Sulfone->FinalA R-NH2, Heat (Sulfone Displacement)

Figure 1: Divergent synthesis logic starting from the nitro-pyridine precursor.

Case Studies & Applications

Fluorescent Anion Sensors

Researchers have utilized the 2,6-dibromo-4-nitropyridine scaffold to create "Off-on" aggregation-based sensors. By displacing the nitro group (or subsequent derivatives) and coupling alkynes at the C2/C6 positions (Sonogashira coupling), highly conjugated systems are formed.

  • Mechanism: The pyridine nitrogen can be protonated or alkylated to form a cationic receptor that binds anions (like Chloride) in water, triggering fluorescence via aggregation-induced emission (AIE).

  • Relevance: Demonstrates the stability of the pyridine core under harsh coupling conditions (Pd/CuI, amines).

Plasma Kallikrein Inhibitors

In drug discovery, the 2,6-dibromo-4-functionalized pyridine is a precursor to complex heteroaryl inhibitors.

  • Workflow: The bromines are often replaced by pyrazoles or other nitrogen heterocycles. The C4 position (initially nitro or methylthio) is reduced to an amine or transformed into a carboxamide to interact with the S1 pocket of the protease.

References

  • Preparation of 2,6-dibromo-4-nitropyridine (Precursor Synthesis)

    • Green process development for the preparation of 2,6-dibromo-4-nitroaniline... (Analogous chemistry for nitro-bromination).[3][4]

    • Source:

  • Fluorescent Sensor Synthesis (Reactivity of 2,6-dibromo-4-nitropyridine)

    • “Off-on” aggregation-based fluorescent sensor for the detection of chloride in water. (Details the displacement of the nitro group).
    • Source:

  • General Pyridine Functionaliz

    • Tandem Catalytic Processes Involving Olefins. (Describes handling of 2,6-dibromo-4-substituted pyridines).
    • Source:

  • Patent: Heteroaryl inhibitors of plasma kallikrein

    • WO2022197758A1. (Example of 2,6-dibromo-4-X pyridine use in medicinal chemistry).
    • Source:

Sources

Methodological & Application

Application Note: Orthogonal Functionalization of 2,6-Dibromo-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of functionalized pyridines using 2,6-Dibromo-4-methylmercapto pyridine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

2,6-Dibromo-4-(methylthio)pyridine (CAS: 120276-37-1) represents a "privileged scaffold" in medicinal chemistry due to its unique arrangement of three orthogonal reactive handles.[1] Unlike standard tri-halogenated pyridines, this building block offers a chemo-selective switch :

  • C2 & C6 Positions (Bromides): Prime sites for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig).[1]

  • C4 Position (Methylthio ether): A latent electrophile.[1] It remains inert during Pd-catalyzed coupling but can be "switched on" via oxidation to a sulfone (

    
    ), enabling facile Nucleophilic Aromatic Substitution (
    
    
    
    ).[1]

This guide outlines a high-fidelity workflow for the sequential, regioselective functionalization of this scaffold, enabling the rapid generation of non-symmetrical 2,4,6-trisubstituted pyridines.

Reactivity Profile & Strategic Planning

The success of this chemistry relies on the Order of Operations . The electronic properties of the pyridine ring change drastically after each step.

The Reactivity Hierarchy
PositionFunctional GroupReactivity ModeActivation Required
C2 / C6 Bromine (

)
High: Oxidative Addition (Pd/Ni)None (Active)
C4 Methylthio (

)
Latent: Electron-donating (resonance)Oxidation (to

)
C4 Methylsulfone (

)
High:

Electrophile
None (Post-oxidation)
Strategic Logic (The "Pyridine Walk")

To maximize yield and minimize side reactions, follow this sequence:

  • Step 1: C2-Selective Mono-Arylation. Utilize the statistical probability and steric control to install the first substituent via Suzuki coupling.[1]

  • Step 2: C4-Activation & Displacement. Oxidize the sulfide to a sulfone, then displace with a nucleophile (amine/alkoxide).[1] Note: Doing this before the second bromide coupling prevents the nucleophile from interfering with the Pd-catalyst in later steps.

  • Step 3: C6-Functionalization. Utilize the remaining bromide for a final cross-coupling or amination.[1]

Visual Workflow (DOT Diagram)

G Start 2,6-Dibromo-4-(methylthio)pyridine Step1 Step 1: Mono-Suzuki Coupling (1.0 eq Ar-B(OH)2, Pd(PPh3)4) Start->Step1 Regioselective Control Inter1 Intermediate A: 2-Aryl-6-bromo-4-(methylthio)pyridine Step1->Inter1 Step2 Step 2: Oxidation (mCPBA or Oxone) Inter1->Step2 Activation of C4 Inter2 Intermediate B: 2-Aryl-6-bromo-4-(methylsulfonyl)pyridine Step2->Inter2 Step3 Step 3: SNAr Displacement (H-Nu, Mild Heat) Inter2->Step3 Nucleophilic Attack Inter3 Intermediate C: 2-Aryl-6-bromo-4-functionalized pyridine Step3->Inter3 Step4 Step 4: Final Coupling (Suzuki/Buchwald at C6) Inter3->Step4 Diversity Step Final Target: 2,4,6-Trisubstituted Pyridine Step4->Final

Caption: Sequential functionalization pathway leveraging the orthogonal reactivity of bromide and methylthio handles.

Detailed Experimental Protocols

Protocol A: Regioselective Mono-Suzuki Coupling (C2)

Objective: Install an aryl group at C2 while leaving C6-Br and C4-SMe intact. Challenge: Preventing bis-arylation (C2, C6). Solution: Use a biphasic system with precise stoichiometry.

Reagents:

  • Substrate: 2,6-Dibromo-4-(methylthio)pyridine (1.0 equiv)[1]

  • Boronic Acid:

    
     (1.05 equiv)[1]
    
  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and

    
    . Seal and purge with Nitrogen/Argon for 5 minutes.[1]
    
  • Solvation: Add degassed 1,4-dioxane and 2.0 M

    
    .
    
  • Reaction: Heat to 80°C for 4–6 hours. Do not reflux aggressively; milder heat favors mono-selectivity.[1]

  • Monitoring: Check TLC/LCMS.

    • Self-Validation: The mono-product will show a distinct Br-isotope pattern (1:1 doublet) in MS, whereas the starting material is 1:2:1 (triplet) and bis-product has no Br pattern.[1]

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The bis-coupled byproduct (usually <10%) elutes significantly later or earlier depending on the aryl group polarity.

Protocol B: C4 Activation (Sulfide Oxidation)

Objective: Convert the inert


 into the highly reactive 

leaving group.[1]

Reagents:

  • Substrate: Mono-arylated pyridine (from Protocol A)[1]

  • Oxidant: m-CPBA (2.5 equiv, 70-75% wt)[1]

  • Solvent: Dichloromethane (DCM)[1][2]

  • Quench: Sat.

    
     / Sat.[1] 
    
    
    
    (1:1)[1]

Procedure:

  • Dissolve substrate in DCM (0.1 M) and cool to 0°C (ice bath).

  • Add m-CPBA portion-wise over 10 minutes.

  • Warm to room temperature and stir for 2–3 hours.

  • Monitoring: TLC will show a significant polarity shift (Sulfones are much more polar than sulfides).[1]

  • Workup: Quench with the Thiosulfate/Bicarbonate mixture (destroys excess peroxide).[1] Extract with DCM.[1]

    • Critical Step: Ensure all m-chlorobenzoic acid byproduct is removed by washing with 1M NaOH if the product is stable, or extensive bicarbonate washes.

Protocol C: Displacement at C4

Objective: Displace the sulfone with an amine or alkoxide.[1] Mechanism: The electron-deficient pyridine (due to N and


) facilitates rapid nucleophilic attack.[1]

Reagents:

  • Substrate: Sulfone intermediate (1.0 equiv)[1]

  • Nucleophile: Primary/Secondary Amine (1.2–2.0 equiv)[1]

  • Base: DIPEA (2.0 equiv) or

    
     (if using HCl salts of amines)[1]
    
  • Solvent: THF or DMSO (for sluggish nucleophiles)[1]

Procedure:

  • Dissolve sulfone in THF.[1] Add DIPEA and the Amine.

  • Temperature:

    • Aliphatic Amines: Room Temperature (1–2 hours).[1]

    • Anilines/Steric hindered amines: Heat to 60°C.

  • Self-Validation: The disappearance of the methyl-sulfone singlet (

    
     ppm) in 
    
    
    
    NMR is the definitive confirmation of displacement.

Troubleshooting & Optimization ("The Scientist's Notebook")

IssueRoot CauseCorrective Action
Bis-coupling in Step 1 Excess Boronic acid or high temp.[1]Reduce Boronic acid to 0.95 eq. Lower temp to 60°C. Add Boronic acid slowly via syringe pump.
No Reaction at C4 (

)
Sulfone not fully formed (Sulfoxide?)Ensure 2.5 eq m-CPBA was used.[1] Sulfoxides (

) are poorer leaving groups than sulfones.[1] Check MS for M+16 vs M+32.[1]
Loss of Br in Step 1 HydrodehalogenationRemove protic sources if possible (switch to anhydrous conditions with

/Dioxane) or purge

more rigorously.[1]
Product stuck in Water Pyridine N-oxide formationIf m-CPBA oxidizes the Pyridine Nitrogen (N-O), the product becomes very polar. Use Oxone in MeOH/Water at RT to selectively oxidize Sulfur over Nitrogen.[1]

References

  • Selective Suzuki Coupling on Di-bromo Pyridines

    • Context: Methodologies for controlling mono- vs bis-arylation on 2,6-dibromopyridine scaffolds.[1][3]

    • Source:Beilstein J. Org.[1] Chem.2018 , 14, 2384–2392.

  • Oxidation of Methylthio to Sulfone & Displacement

    • Context: Detailed protocol for activating 2-(methylthio)
    • Source:J. Med.[1] Chem.2018 , 61, 19, 8797–8816. [1]

  • General

    
     Reactivity of Pyridyl Sulfones: 
    
    • Context: Comparison of leaving group ability (Sulfone vs Halogen) in heterocyclic synthesis.
    • Source:Organic Chemistry Portal - Nucleophilic Substitution.

  • Preparation of 2,6-Dibromo-4-methylpyridine derivatives

    • Context: Synthesis of the core scaffold and related halogen
    • Source:PubChem Compound Summary.

Sources

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 2,6-Dibromo-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocols for the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,6-Dibromo-4-(methylthio)pyridine . This scaffold is a critical intermediate in medicinal chemistry, offering three distinct vectors for diversification: the two electrophilic bromine sites at C2 and C6, and the nucleophilic (or latent electrophilic) methylthio group at C4. While the C4-SMe group provides unique synthetic utility, it presents a challenge in catalysis due to the potential for sulfur-mediated catalyst poisoning. This note provides field-proven methodologies to overcome these electronic and coordinative challenges, ensuring high yields and precise regiocontrol.

Introduction & Strategic Value

The Scaffold

2,6-Dibromo-4-(methylthio)pyridine (CAS: 73112-16-0) is a trifunctional building block.[1][2] Unlike simple 2,6-dibromopyridine, the presence of the electron-donating methylthio (-SMe) group at the 4-position modulates the electronics of the pyridine ring, making it slightly more electron-rich.

The "Sulfur Challenge"

Thioethers are soft Lewis bases that can coordinate to Palladium(II), potentially arresting the catalytic cycle by forming stable, inactive complexes. Standard ligands like triphenylphosphine (PPh₃) often fail to compete with the sulfur moiety, leading to poor conversion or high catalyst loading requirements.

The Solution: Ligand Engineering

To bypass sulfur poisoning, we utilize Buchwald dialkylbiaryl phosphine ligands (specifically SPhos or XPhos ). These ligands are:

  • Electron-Rich: Facilitating oxidative addition into the C-Br bond.

  • Sterically Bulky: Preventing the formation of inactive sulfur-bound Pd complexes and promoting reductive elimination.

Mechanistic Insight & Reaction Pathway[3][4]

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. However, the selectivity between the C2 and C6 positions is statistical unless controlled by stoichiometry.

  • Path A (Mono-Coupling): Controlled by limiting the boronic acid equivalent (1.0–1.1 eq) and using a biphasic solvent system to sequester the inorganic base.

  • Path B (Bis-Coupling): Driven by excess boronic acid (>2.5 eq) and higher temperatures.

  • Path C (C4-Functionalization): Post-coupling, the -SMe group can be oxidized to a sulfone (-SO₂Me), activating the C4 position for SNAr displacement, enabling the synthesis of 2,4,6-trisubstituted pyridines.

Visualizing the Workflow

ReactionPathway Start 2,6-Dibromo- 4-SMe-pyridine Mono Mono-Aryl Product (2-Ar-6-Br-4-SMe) Start->Mono Protocol 1: 1.0 eq ArB(OH)2 Pd(OAc)2/SPhos Bis Bis-Aryl Product (2,6-DiAr-4-SMe) Start->Bis Protocol 2 (Direct): 2.5 eq ArB(OH)2 Mono->Bis Protocol 2: 1.5 eq Ar'B(OH)2 Oxidation Sulfone Derivative (2,6-DiAr-4-SO2Me) Bis->Oxidation mCPBA or Oxone Final Trisubstituted Pyridine (2,6-DiAr-4-Nu) Oxidation->Final S_NAr (Amines/OR)

Figure 1: Divergent synthetic pathways from the 2,6-dibromo-4-(methylthio)pyridine scaffold.

Experimental Protocols

Protocol 1: Mono-Selective Suzuki-Miyaura Coupling

Objective: Selective arylation of one bromine atom. Selectivity Strategy: Stoichiometric control and biphasic solvent modulation.

Reagents:

  • Substrate: 2,6-Dibromo-4-(methylthio)pyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[3]

  • Base: K₃PO₄ (2.0 equiv)[3]

  • Solvent: Toluene : Water (4:1 v/v)[3]

Procedure:

  • Setup: Charge a Schlenk flask or sealed vial with the substrate (1.0 equiv), arylboronic acid (1.05 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely ground K₃PO₄ (2.0 equiv).

  • Inerting: Evacuate and backfill with Argon (x3).

  • Solvation: Add degassed Toluene and Water (4:1 ratio). Concentration should be ~0.1 M with respect to the substrate.

  • Reaction: Heat to 80°C with vigorous stirring.

    • Note: Lower temperature (80°C vs 100°C) improves mono-selectivity.

  • Monitoring: Monitor by LC-MS at 2 hours. Stop immediately upon consumption of starting material to prevent over-arylation.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The mono-product typically elutes significantly later than the bis-product (if formed) and starting material.

Protocol 2: Bis-Arylation (Symmetric or Sequential)

Objective: Installation of aryl groups at both C2 and C6 positions.

Reagents:

  • Substrate: 2,6-Dibromo-4-(methylthio)pyridine (or Mono-product from Protocol 1)

  • Boronic Acid: Arylboronic acid (2.5 equiv for direct bis; 1.2 equiv for sequential step 2)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv)[3]

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Procedure:

  • Setup: Combine substrate, boronic acid (excess), and base in the reaction vessel.

  • Catalyst Addition: Add the Pd source and ligand.[3] Pd(dppf)Cl₂ is a robust alternative here if SPhos is unavailable, as the bis-coupling requires higher energy.

  • Reaction: Heat to 100–105°C for 12–16 hours.

  • Workup: Standard aqueous extraction.

  • Purification: Recrystallization is often possible for symmetric bis-aryl products; otherwise, column chromatography.

Data Presentation: Optimization Screen

The following table summarizes the optimization of conditions for the mono-coupling of phenylboronic acid with 2,6-dibromo-4-(methylthio)pyridine.

EntryCatalyst SystemSolventBaseTemp (°C)Yield (Mono)Yield (Bis)Notes
1Pd(PPh₃)₄ (5%)DME/H₂ONa₂CO₃8035%5%Sluggish; Catalyst poisoning evident.
2Pd(dppf)Cl₂ (5%)Dioxane/H₂OK₂CO₃10055%25%Poor selectivity; high temp promotes bis.
3Pd(OAc)₂ / SPhos Tol/H₂O K₃PO₄ 80 82% <5% Optimal Conditions.
4Pd(OAc)₂ / XPhosTol/H₂OK₃PO₄8078%8%Similar to SPhos, slightly less selective.

Troubleshooting & Critical Parameters

Sulfur Poisoning (Stalled Reaction)
  • Symptom: Reaction stops at ~40% conversion despite heating.

  • Cause: Free thiols or strong S-Pd coordination.

  • Fix: Ensure the SMe group is intact (no free SH). Switch to SPhos or XPhos immediately. These ligands create a "protective shell" around the Pd center.

Over-Arylation (Bis-product in Mono-protocol)
  • Cause: Localized high concentration of boronic acid or temperature too high.

  • Fix:

    • Reduce temperature to 60–70°C.

    • Add the boronic acid solution dropwise over 1 hour using a syringe pump.

    • Use a weaker base (Na₂CO₃ instead of K₃PO₄).

Purification Difficulties
  • Insight: The 4-SMe group makes these compounds UV-active and lipophilic.

  • Tip: If Mono and Bis products co-elute, oxidize the crude mixture with 1.0 eq of mCPBA at 0°C. The resulting sulfoxides often have vastly different polarities, simplifying separation.

References

  • BenchChem Technical Support. (2025).[3] Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Retrieved from

  • Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dihalopurines with Boronic Acids. Synthesis. Retrieved from

  • Beaudry, et al. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction of tribromo-pyridines. Beilstein Journal of Organic Chemistry. Retrieved from

  • PubChem. (2025).[1][4] 2,6-Dibromo-4-methylpyridine Compound Summary. Retrieved from

  • Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science. Retrieved from

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,6-Dibromo-4-methylmercapto pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of C-C bonds, enabling the precise and efficient derivatization of heterocyclic cores.[1][2][3] This guide focuses on the specific application of the Suzuki-Miyaura coupling to 2,6-Dibromo-4-methylmercapto pyridine, a substrate of particular interest for generating novel molecular entities. The presence of two reactive bromine atoms allows for selective mono- or di-arylation, while the methylmercapto group introduces unique electronic properties and a potential metabolic site, making it a valuable building block in drug discovery programs.

This document provides a comprehensive overview of the key considerations, detailed experimental protocols, and mechanistic insights necessary for researchers, scientists, and drug development professionals to successfully employ this substrate in their synthetic endeavors.

Mechanistic Considerations and Key Challenges

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The fundamental steps include oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[2][3][4]

The "2-Pyridyl Problem" and Electron-Deficient Heterocycles

Nitrogen-containing heterocycles, particularly those with a halogen at the 2-position, can present challenges in Suzuki-Miyaura couplings.[5][6] The electron-deficient nature of the pyridine ring can slow down the rate of oxidative addition. Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition.[2][7] The choice of a suitable electron-rich and sterically hindered phosphine ligand is often crucial to overcome these issues by promoting the desired catalytic turnover.[4][8]

Influence of the 4-Methylmercapto Group

The presence of a sulfur-containing substituent, such as the methylmercapto (-SMe) group, introduces an additional layer of complexity. Sulfur compounds are known to have the potential to coordinate to and poison palladium catalysts.[9] This can manifest as lower reaction yields or the need for higher catalyst loadings. However, the electron-donating nature of the methylmercapto group can also influence the electronic properties of the pyridine ring, potentially modulating the reactivity of the C-Br bonds. Careful selection of the catalyst system is paramount to mitigate potential catalyst deactivation and achieve efficient coupling.

Controlling Selectivity: Mono- vs. Di-arylation

A key advantage of 2,6-dibromopyridine substrates is the potential for selective mono- or di-arylation.[1][10] This selectivity can typically be controlled by manipulating the stoichiometry of the boronic acid, the reaction time, and the choice of catalyst and reaction conditions.[11] For mono-arylation, using a slight excess of the boronic acid (around 1.1 equivalents) is common. For di-arylation, a larger excess of the boronic acid (2.5 equivalents or more) and often longer reaction times are required.[1]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 2,6-Dibromo-4-methylmercapto pyridine. Optimization may be necessary depending on the specific boronic acid used.

Protocol 1: Selective Mono-Arylation

This protocol is designed to favor the formation of the mono-arylated product.

Reaction Scheme:

G cluster_0 Selective Mono-Arylation 2,6-Dibromo-4-methylmercapto_pyridine 2,6-Dibromo-4-methylmercapto pyridine Product 2-Aryl-6-bromo-4-methylmercapto pyridine 2,6-Dibromo-4-methylmercapto_pyridine->Product Arylboronic_acid Arylboronic acid (1.1 equiv) Arylboronic_acid->Product Catalyst Pd(OAc)₂ (2 mol%) SPhos (4 mol%) K₃PO₄ (2.0 equiv) Toluene/H₂O, 100 °C

A representative experimental workflow for mono-arylation.

Materials:

  • 2,6-Dibromo-4-methylmercapto pyridine

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene

  • Degassed water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-Dibromo-4-methylmercapto pyridine (1.0 mmol), the arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Add toluene and degassed water in a 4:1 ratio (e.g., 4 mL of toluene and 1 mL of water).

  • Vigorously stir the reaction mixture and heat to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-Arylation

This protocol is designed to favor the formation of the di-arylated product.

Reaction Scheme:

G cluster_1 Di-Arylation 2,6-Dibromo-4-methylmercapto_pyridine 2,6-Dibromo-4-methylmercapto pyridine Product 2,6-Diaryl-4-methylmercapto pyridine 2,6-Dibromo-4-methylmercapto_pyridine->Product Arylboronic_acid Arylboronic acid (2.5 equiv) Arylboronic_acid->Product Catalyst Pd(PPh₃)₄ (5 mol%) K₂CO₃ (3.0 equiv) Dioxane/H₂O, 100 °C

A representative experimental workflow for di-arylation.

Materials:

  • 2,6-Dibromo-4-methylmercapto pyridine

  • Arylboronic acid (2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Degassed water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 2,6-Dibromo-4-methylmercapto pyridine (1.0 mmol), the arylboronic acid (2.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (3.0 mmol).

  • Add 1,4-dioxane and degassed water in a 3:1 ratio (e.g., 6 mL of dioxane and 2 mL of water).

  • Stir the mixture and heat to 100 °C for 24 hours.

  • Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: A Survey of Reaction Conditions

The following table summarizes various conditions for the Suzuki-Miyaura coupling of 2,6-dibromopyridine, providing a comparative overview of catalysts, bases, solvents, and reported yields for both mono- and di-arylated products. These conditions can serve as a valuable starting point for the optimization of the reaction with 2,6-Dibromo-4-methylmercapto pyridine.

EntryBoronic Acid (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
1Phenylboronic Acid (1.1)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10016Mono-arylated~70-80[1]
2Phenylboronic Acid (2.5)Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)Dioxane/H₂O10024Di-arylated>90[1]
34-Methoxyphenylboronic Acid (1.0)Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)Dioxane10012Mono-arylated85-
4Heptylboronic pinacol ester (2.3)Pd(OAc)₂ (1)Ad₂PnBu (3)LiOtBu (2.3)Dioxane/H₂O10048Di-alkylated94[11]

Troubleshooting and Further Considerations

  • Low Yields: If low yields are observed, consider screening different palladium sources (e.g., Pd₂(dba)₃), ligands (e.g., XPhos, RuPhos), bases (e.g., Cs₂CO₃), and solvents. The use of N-heterocyclic carbene (NHC) ligands may also be beneficial.[12][13]

  • Catalyst Poisoning: If catalyst poisoning by the sulfur atom is suspected, increasing the catalyst loading or employing a more robust ligand system may be necessary.

  • Protodeboronation: Boronic acids can be prone to protodeboronation, especially under basic conditions.[2][5] Using freshly prepared or high-purity boronic acids and ensuring anhydrous conditions (when applicable) can minimize this side reaction.

  • Regioselectivity with Unsymmetrical Boronic Acids: When using unsymmetrical boronic acids, the regioselectivity of the coupling should be carefully analyzed.

Conclusion

The Suzuki-Miyaura coupling of 2,6-Dibromo-4-methylmercapto pyridine is a powerful tool for the synthesis of novel, highly functionalized pyridine derivatives. By carefully selecting the reaction conditions, researchers can achieve both selective mono- and di-arylation in good to excellent yields. Understanding the potential challenges associated with the pyridine core and the methylmercapto substituent is key to developing robust and efficient synthetic protocols. The methods and insights provided in this guide serve as a solid foundation for the successful application of this versatile building block in research and development.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Hocek, M., & Dvorakova, H. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885.
  • Cherney, A. H., & Reisman, S. E. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 16(20), 5346-5349.
  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Al-Zoubi, R. M. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 17(2), 100-117.
  • Steib, A. K., & Knochel, P. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Sajith, A. M., & Muralidharan, A. (2017). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 22(10), 1639.
  • Procter, D. J., & Bull, J. A. (2025, July 23).
  • Lando, V. R., & Correia, C. R. D. (2007). Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. The Journal of Organic Chemistry, 72(23), 8963-8966.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews, 102(5), 1359-1470.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

  • Powers, K. M., & Sigman, M. S. (2022, September 19). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Kim, J., & Lee, Y. (2017, January 4). Synthesis of Trisubstituted Pyridines via Chemoselective Suzuki–Miyaura Coupling of 3,5- and 4,6-Dibromo-2-tosyloxypyridines. The Journal of Organic Chemistry, 82(2), 1218-1226.
  • Joó, F., & Nádasdi, G. (2020, September 2). Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air. Effect of the Various Bridging Units within the Diamine Moieties on the Catalytic Performance.

Sources

Nucleophilic aromatic substitution on 2,6-Dibromo-4-methylmercapto pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Nucleophilic Aromatic Substitution on 2,6-Dibromo-4-methylmercapto pyridine

Executive Summary

2,6-Dibromo-4-methylmercapto pyridine (CAS: 73112-16-0 analog/derivative) represents a "privileged scaffold" in medicinal chemistry, offering three distinct vectors for orthogonal functionalization. Unlike simple dihalopyridines, the presence of the 4-methylthio (-SMe) group introduces unique electronic and steric constraints that govern reactivity.[1]

This guide details the regioselective nucleophilic aromatic substitution (


)  of the C-2/C-6 bromine atoms.[1] By exploiting the leaving group hierarchy (Br > SMe) and the inductive activation of the pyridine nitrogen, researchers can selectively access mono-substituted (2-functionalized) or bis-substituted (2,6-difunctionalized) cores. Furthermore, we highlight the strategic value of the -SMe group as a latent electrophile for downstream Liebeskind-Srogl cross-coupling.[1]

Mechanistic Insight & Reactivity Profile

Electronic Landscape

Success with this substrate requires understanding the competition between the activating pyridine nitrogen and the deactivating 4-SMe substituent.[1]

  • Pyridine Nitrogen: Strongly electron-withdrawing (inductive effect,

    
    ), activating the C-2 and C-6 positions for nucleophilic attack.[1]
    
  • 4-SMe Group: Exhibits a resonance donating effect (

    
    ) that increases electron density in the ring, slightly deactivating it toward 
    
    
    
    compared to 2,6-dibromopyridine.[2] However, it is a poor leaving group compared to bromide, ensuring chemoselectivity.[2]
  • Leaving Group Hierarchy:

    
    . Under standard 
    
    
    
    conditions, displacement occurs exclusively at the C-Br bonds.[2][1]
Regioselectivity Logic

Since the starting material is symmetric, the first substitution (Mono-


) is statistically favored but kinetically controlled. The introduction of an electron-donating nucleophile (e.g., an amine) at C-2 significantly deactivates the ring, making the second substitution at C-6 much slower.[2] This "self-braking" effect is the key to high yields of mono-substituted products.[1]

Experimental Protocols

Protocol A: Mono-Substitution (Synthesis of 2-Amino-6-bromo-4-thiomethylpyridines)

Objective: Selective displacement of a single bromine atom with a secondary amine.[1]

Reagents:

  • Substrate: 2,6-Dibromo-4-methylmercapto pyridine (1.0 equiv)

  • Nucleophile: Morpholine, Piperidine, or N-Boc-piperazine (1.1 equiv)[2]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (2.0 equiv)[2]
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a dried reaction vial, dissolve 1.0 equiv of substrate in NMP (0.2 M concentration).

  • Addition: Add 2.0 equiv of DIPEA followed by the slow addition of 1.1 equiv of the amine nucleophile at room temperature.

    • Expert Tip: Do not add excess nucleophile at the start.[1] The "self-braking" effect is strong, but large excesses can force bis-substitution.[1]

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

    • Monitoring: Check LCMS at 2 hours. Look for the characteristic isotopic pattern of the mono-bromo product (1:1 doublet for

      
      ).
      
  • Workup: Dilute with EtOAc, wash 3x with water (to remove NMP), and 1x with brine. Dry over

    
    .[2][1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The mono-substituted product is typically less polar than the bis-adduct but more polar than the starting material.[1]

Self-Validating Check:

  • Pass: LCMS shows >90% Mono-product (M+Nu-Br) and <5% Bis-product.[1]

  • Fail: If Bis-product >10%, reduce temperature to 60 °C and verify stoichiometry.

Protocol B: Bis-Substitution (Synthesis of 2,6-Diamino-4-thiomethylpyridines)

Objective: Complete displacement of both bromine atoms.[1]

Reagents:

  • Substrate: 2,6-Dibromo-4-methylmercapto pyridine (1.0 equiv)

  • Nucleophile: Amine (excess, >4.0 equiv)[2]

  • Solvent: DMSO or NMP (sealed tube)

Step-by-Step Methodology:

  • Preparation: Dissolve substrate in DMSO (0.5 M).

  • Addition: Add 5.0 equiv of amine. No auxiliary base is needed if the amine is used in large excess.[1]

  • Reaction: Microwave irradiation at 140 °C for 30–60 minutes (or thermal heating at 130 °C for 12–16 hours).

  • Workup: Pour into ice water. The bis-substituted product often precipitates as a solid.[1] Filter and wash with water.[1]

Data Analysis & Troubleshooting

Solvent Screening for Mono-Selectivity

The choice of solvent impacts the reaction rate and selectivity.[1]

SolventDielectric ConstantReaction Rate (80°C)Mono:Bis Ratio (at 90% Conv)Recommendation
THF 7.5Slow>20:1Use for highly reactive amines
DMF 36.7Moderate10:1Standard Choice
NMP 32.2Fast8:1Use for sterically hindered amines
DMSO 46.7Very Fast5:1Risk of over-reaction
Handling the Methylthio (-SMe) Group
  • Odor Control: Use bleach (sodium hypochlorite) solution to quench glassware and waste, oxidizing any trace volatiles to odorless sulfoxides.[2]

  • Oxidation Risk: Avoid using peracids (mCPBA) or vigorous oxidants during workup, as this will convert the 4-SMe to 4-S(O)Me or 4-

    
    Me.[1]
    
    • Note: If the sulfone is formed, the C-4 position becomes highly activated and may undergo

      
       displacement, scrambling the scaffold.[2]
      

Strategic Workflow Visualization

The following diagram illustrates the orthogonal functionalization pathways available from the 2,6-dibromo-4-methylmercapto pyridine scaffold.

ReactionPathway SM 2,6-Dibromo- 4-(SMe)-pyridine Mono Mono-Substituted (2-Amino-6-bromo) SM->Mono Protocol A: 1.1 eq Amine, 80°C Bis Bis-Substituted (2,6-Diamino) SM->Bis Protocol B: Excess Amine, 140°C Mono->Bis Excess Amine High Temp Suzuki Biaryl Product (Suzuki Coupling) Mono->Suzuki Pd cat., Ar-B(OH)2 C-6 Functionalization Liebeskind 4-Aryl/Alkyl (Liebeskind-Srogl) Suzuki->Liebeskind Pd cat., CuTC, Ar-B(OH)2 C-4 Displacement of SMe

Figure 1: Stepwise functionalization strategy. Protocol A yields the Mono-substituted core, which serves as a pivot point for subsequent C-6 cross-coupling and C-4 Liebeskind-Srogl reactions.[1]

References

  • Royal Society of Chemistry. "Green process development for the preparation of 2,6-dibromo-4-nitroaniline."[1] (Protocols for 2,6-dibromo functionalization). Available at: [Link]

  • Chemistry LibreTexts. "Nucleophilic Aromatic Substitution." (Foundational theory of leaving group hierarchies).[1] Available at: [Link]

  • PubChem. "2,6-Dibromo-4-methylpyridine."[1] (Structural analog data and physical properties). Available at: [Link]

Sources

Using 2,6-Dibromo-4-methylmercapto pyridine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 2,6-Dibromo-4-(methylthio)pyridine: Synthesis, Properties, and Core Reactions for Pharmaceutical Development

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

In the landscape of medicinal chemistry, pyridine scaffolds are ubiquitous, forming the core of numerous FDA-approved drugs.[1] Their ability to engage in hydrogen bonding and π-stacking interactions makes them privileged structures for targeting a wide array of biological enzymes, particularly kinases.[2][3] The strategic functionalization of the pyridine ring is therefore a cornerstone of modern drug discovery. 2,6-Dibromo-4-(methylthio)pyridine emerges as a highly valuable, trifunctional building block. Its design offers researchers a powerful platform for building molecular complexity: the two bromine atoms at the 2- and 6-positions serve as orthogonal handles for sequential, site-selective cross-coupling reactions, while the 4-position methylthio group modulates the electronic properties of the ring and can offer additional metabolic or binding characteristics.

This guide provides a comprehensive overview of the synthesis, properties, and key applications of 2,6-Dibromo-4-(methylthio)pyridine as a pharmaceutical intermediate. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, empowering researchers to confidently employ this versatile reagent in their synthetic programs.

Physicochemical Properties and Safe Handling

Disclaimer: The following data is for a structural analog. Researchers must conduct a thorough, independent risk assessment before handling 2,6-Dibromo-4-(methylthio)pyridine. The addition of a sulfur-containing moiety may alter toxicological properties.

Table 1: Physicochemical Data for Analog 2,6-Dibromo-4-methylpyridine [4][5]

Property Value Source
CAS Number 73112-16-0 [4][5]
Molecular Formula C₆H₅Br₂N [4][5]
Molecular Weight 250.92 g/mol [4]
Appearance White powder / crystals [5]
Melting Point Not specified; (2,6-Dibromopyridine: 117-119 °C) [6]

| Boiling Point | 282.8 °C at 760 mmHg (Predicted) | |

Safety and Handling Protocols

Based on the hazard classifications for analogous dibrominated pyridines, rigorous safety protocols are mandatory.[7]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety goggles or a face shield. All manipulations of solid material should be performed in a certified chemical fume hood to avoid inhalation of dust.[8]

  • Handling: Avoid breathing dust, fumes, or vapors.[7] Prevent contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. An inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage to prevent potential degradation.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.

Proposed Synthesis of 2,6-Dibromo-4-(methylthio)pyridine

Synthesis_Workflow start 2,6-Dichloropyridine step1 4-(methylthio)-2,6-dichloropyridine start->step1 1. NaSMe 2. Oxidation (e.g., m-CPBA) 3. Nucleophilic Aromatic Substitution (NaSMe) step2 2,6-Dibromo-4-(methylthio)pyridine step1:e->step2:w Halogen Exchange (e.g., NaBr, HBr (aq)) Reflux Application_Workflow cluster_suzuki Suzuki-Miyaura Coupling (C-C Bond) cluster_buchwald Buchwald-Hartwig Amination (C-N Bond) start 2,6-Dibromo-4-(methylthio)pyridine suzuki_reagents Ar-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) start->suzuki_reagents buchwald_reagents R¹R²NH Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) start->buchwald_reagents suzuki_product 2-Aryl-6-bromo-4-(methylthio)pyridine suzuki_reagents->suzuki_product buchwald_product 2-Amino-6-bromo-4-(methylthio)pyridine buchwald_reagents->buchwald_product

Sources

The Strategic Utility of 2,6-Dibromo-4-Substituted Pyridines in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Dihalopyridine Scaffold

The pyridine ring is a cornerstone in the development of modern agrochemicals, serving as a key structural motif in a wide array of herbicides, fungicides, and insecticides.[1] Its unique electronic properties and ability to be functionalized at various positions allow for the fine-tuning of biological activity, selectivity, and physicochemical properties. Within this class, 2,6-dihalopyridine derivatives are particularly valuable as versatile synthetic intermediates.[2][3] The two halogen atoms, typically bromine or chlorine, act as excellent leaving groups, enabling the sequential and regioselective introduction of diverse substituents through cross-coupling reactions. This strategic functionalization is central to building the complex molecular architectures required for potent and target-specific agrochemical active ingredients.

While the specific starting material "2,6-Dibromo-4-methylmercapto pyridine" is not extensively documented in readily available scientific literature as a direct precursor for commercial agrochemicals, its constituent parts—the 2,6-dibromo pyridine core and the 4-methylthio group—are both features found in bioactive molecules.[4][5] The methylthio (-SMe) group, in particular, can be crucial for modulating a compound's metabolic stability and binding affinity to target enzymes.[5]

This guide, therefore, will focus on the well-established and closely related intermediate, 2,6-Dibromo-4-methylpyridine (1) , to illustrate the fundamental synthetic strategies employed in this field. We will provide a detailed protocol for its conversion into a representative, advanced intermediate that serves as a template for a novel class of potential fungicides, demonstrating the principles of palladium-catalyzed cross-coupling reactions that are foundational to this area of research.

Core Concepts: Reactivity and Synthetic Strategy

The synthetic utility of 2,6-Dibromo-4-methylpyridine (1) hinges on the differential reactivity of its key positions:

  • C2 and C6 Positions: The bromine atoms are highly susceptible to displacement via nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, heteroaryl, alkynyl, or amino groups, which are often essential for biological activity.

  • C4-Methyl Group: The methyl group can potentially be functionalized through free-radical halogenation or oxidation, although this typically requires more forcing conditions compared to the displacement of the C2/C6 bromine atoms.

Our strategic approach will involve the selective functionalization at one of the bromine-substituted positions, a common tactic to build molecular complexity step-by-step.

Application Protocol: Synthesis of a Phenyl-Substituted Pyridine Intermediate for Fungicide Development

This protocol details the synthesis of 2-Bromo-4-methyl-6-(4-phenoxyphenyl)pyridine (3) , a key intermediate that incorporates a diphenyl ether moiety. Diphenyl ether derivatives are a well-known class of fungicides and herbicides.[6] The synthesis proceeds via a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming C-C bonds.

Experimental Workflow

The overall workflow involves the palladium-catalyzed reaction of 2,6-Dibromo-4-methylpyridine (1) with a boronic acid partner.

G cluster_0 Step 1: Suzuki-Miyaura Cross-Coupling reagents Reagents: - 2,6-Dibromo-4-methylpyridine (1) - (4-Phenoxyphenyl)boronic acid (2) - Pd(PPh₃)₄ (Catalyst) - K₂CO₃ (Base) - Toluene/Water (Solvent) reaction Reaction: - Assemble reagents under inert atmosphere (N₂ or Ar) - Heat mixture to reflux (approx. 100-110 °C) - Monitor reaction progress by TLC or LC-MS (8-12 h) reagents->reaction 1. Mix workup Work-up: - Cool reaction mixture - Phase separation (Toluene vs. Aqueous) - Extract aqueous layer with Toluene - Combine organic layers and dry (Na₂SO₄) reaction->workup 2. Quench & Extract purification Purification: - Concentrate organic phase in vacuo - Purify crude product via column chromatography - Isolate pure 2-Bromo-4-methyl-6-(4-phenoxyphenyl)pyridine (3) workup->purification 3. Isolate

Sources

Buchwald-Hartwig amination protocols for 2,6-Dibromo-4-methylmercapto pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination Protocols for 2,6-Dibromo-4-methylmercaptopyridine

Executive Summary & Strategic Analysis

The functionalization of 2,6-dibromo-4-(methylthio)pyridine presents a distinct chemoselective challenge in medicinal chemistry. This scaffold offers three vectors for diversification: two electrophilic bromine sites and a nucleophilic/chelating thioether moiety.

The Core Challenge: Thioether Catalyst Poisoning The 4-methylmercapto group (-SMe) is a "soft" Lewis base that effectively competes with phosphine ligands for coordination to the Palladium(0) center. In standard protocols, this leads to the formation of inactive [Pd(S-R)L] species, arresting the catalytic cycle (catalyst poisoning) or requiring prohibitively high catalyst loadings.

The Solution: Ligand-Controlled Steric Shielding Success relies on the use of chelating bis-phosphines (e.g., Xantphos) or bulky biaryl monophosphines (e.g., RuPhos, BrettPhos). These ligands possess high binding constants and steric bulk that prevent the linear coordination of the sulfur atom to the metal center, maintaining the active catalytic species.

Reaction Pathway & Selectivity Logic

The following diagram illustrates the desymmetrization logic. The electron-deficient pyridine ring activates the C2/C6 positions for oxidative addition.

ReactionPathway Start 2,6-Dibromo-4-(methylthio)pyridine Mono Mono-Aminated Product (Desymmetrization) Start->Mono Protocol A 1.05 eq Amine Pd(OAc)2 / Xantphos 80°C Poison Inactive Pd-S Complex (Catalyst Death) Start->Poison Unprotected Pd (No bulky ligand) Bis Bis-Aminated Product (Symmetric/Asymmetric) Mono->Bis Protocol B Excess Amine Higher Temp (100°C)

Figure 1: Reaction progression from precursor to mono- and bis-aminated products, highlighting the diversionary pathway of catalyst poisoning.

Detailed Experimental Protocols

Protocol A: Site-Selective Mono-Amination (Desymmetrization)

Objective: Install a single amine at C2 while preserving the C6 bromide for future diversification.

Rationale:

  • Ligand: Xantphos is chosen for its large bite angle (111°), which favors reductive elimination of the amine over β-hydride elimination. Its bidentate nature prevents sulfur displacement.

  • Base: Cs₂CO₃ is used over NaOtBu to prevent potential degradation of the thioether or base-sensitive coupling partners.

  • Solvent: 1,4-Dioxane provides optimal solubility and boiling point stability.

Reagents & Stoichiometry:

Component Equiv. Role
Substrate 1.0 Electrophile
Amine (R-NH₂) 1.1 Nucleophile (Limiting reagent to prevent bis-coupling)
Pd(OAc)₂ 0.05 Precatalyst (5 mol%)
Xantphos 0.075 Ligand (1.5:1 L:M ratio ensures active species)
Cs₂CO₃ 2.0 Base (Anhydrous)

| 1,4-Dioxane | [0.2 M] | Solvent (Degassed) |

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

  • Solids Addition: Charge the flask with 2,6-dibromo-4-(methylthio)pyridine (1.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (7.5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Degassing: Seal the flask and evacuate/backfill with Argon three times.

  • Liquid Addition: Add anhydrous 1,4-Dioxane via syringe. Add the amine (1.1 equiv) last.

    • Note: If the amine is a solid, add it in Step 2.

  • Activation: Heat the mixture to 80°C in a pre-heated oil bath. Stir vigorously (800 rpm).

    • Checkpoint: Monitor by LCMS at 2 hours. Conversion should be >60%.

  • Workup: Upon completion (typically 4-6 hours), cool to room temperature. Filter through a pad of Celite to remove palladium black and salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc/Hexanes).

Protocol B: Bis-Amination (Symmetric)

Objective: Install two identical amines at C2 and C6.

Rationale:

  • Ligand: RuPhos or BrettPhos (Buchwald G3/G4 precatalysts) are required here. The second amination is electronically deactivated by the electron-donating effect of the first amine and the -SMe group. A highly active, electron-rich bulky phosphine is non-negotiable.

  • Temperature: Higher temperature (100-110°C) is required to overcome the activation energy of the electron-rich intermediate.

Reagents & Stoichiometry:

Component Equiv. Role
Substrate 1.0 Electrophile
Amine (R-NH₂) 2.5 Nucleophile (Excess drives reaction to completion)
RuPhos Pd G4 0.05 Precatalyst (Ensures 1:1 L:M ratio)
NaOtBu 3.0 Strong Base (Facilitates transmetallation)

| Toluene | [0.2 M] | Solvent |

Step-by-Step Methodology:

  • Glovebox/Schlenk: Perform setup in a glovebox or using strict Schlenk techniques (NaOtBu is moisture sensitive).

  • Charge: Add Substrate (1.0 equiv), Amine (2.5 equiv), RuPhos Pd G4 (5 mol%), and NaOtBu (3.0 equiv) to a reaction vial.

  • Solvent: Add anhydrous Toluene. Cap the vial with a PTFE-lined septum.

  • Reaction: Heat to 100°C for 12-16 hours.

  • Quench: Cool to RT. Dilute with DCM and wash with water.

  • Purification: The bis-amino product is often significantly more polar. Adjust chromatography gradient accordingly (e.g., 20-50% EtOAc/Hexanes).

Troubleshooting & Optimization Matrix

If conversion is low or side products form, consult this logic table.

ObservationRoot CauseCorrective Action
Stalled Reaction (<20% Conv.) Catalyst Poisoning by -SMeSwitch to BrettPhos Pd G4 . Increase catalyst loading to 8-10 mol%.
Debromination (Hydrodehalogenation) β-Hydride EliminationSwitch solvent to Toluene (non-ethereal). Lower temp to 60°C.
Bis-amination in Protocol A Over-reactionLower temperature to 60°C. Add amine via syringe pump over 2 hours.
Pd Black Precipitation Ligand DissociationEnsure Ligand:Pd ratio is at least 1.5:1 (if not using G4 precatalyst).

References & Authoritative Grounding

  • Buchwald-Hartwig User Guide:

    • Citation: Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Relevance: Establishes RuPhos/BrettPhos as superior ligands for electron-rich or deactivated substrates.

    • Source:

  • Pyridine Functionalization:

    • Citation: Fier, P. S., et al. (2020).[2] "A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines."[2][3] J. Am. Chem. Soc.[1][2][4]

    • Relevance: Discusses the inherent reactivity differences between C2, C3, and C4 positions in pyridine rings.

    • Source:

  • Thioether Tolerance in Coupling:

    • Citation: Dubbaka, S. R., & Vogel, P. (2003). "Palladium-Catalyzed Cross-Coupling Reactions of Sulfur-Containing Substrates." Angewandte Chemie.

    • Relevance: Validates the use of specific ligands to overcome sulfur poisoning.

    • Source:

  • Selective Amination of Dihalopyridines:

    • Citation: Wang, L., et al. (2014). "Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines." Eur. J. Org. Chem.

    • Relevance: Provides the baseline stoichiometry for mono- vs bis-amination selectivity.

    • Source: [Eur. J. Org.[5] Chem.]([Link])

Sources

Application Note: Synthesis of 2,6-Disubstituted 4-Methylthiopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,6-disubstituted 4-methylthiopyridine core is a privileged scaffold in medicinal chemistry, serving as a critical bioisostere for alkoxy-pyridines and a precursor to fused bicyclic systems (e.g., thieno[2,3-c]pyridines) used in kinase inhibitors and antibacterial agents. The introduction of the methylthio (-SMe) group at the C4 position, flanked by substituents at C2 and C6, presents a unique challenge in regioselectivity.

This guide provides a comprehensive technical workflow for synthesizing this motif. We prioritize regiocontrol and operational safety , offering two distinct protocols:

  • Method A (The "Gold Standard"): High-fidelity displacement of C4-iodo or C4-nitro leaving groups.

  • Method B (Process Route): Cost-effective direct substitution on 2,4,6-trichloropyridine with temperature-controlled selectivity.

Mechanistic Grounding & Regioselectivity

The success of this synthesis hinges on the Nucleophilic Aromatic Substitution (


)  mechanism. In electron-deficient heteroaromatics like pyridine, nucleophilic attack occurs at positions ortho (C2/C6) or para (C4) to the nitrogen.[1]
Why C4?

While both positions are activated, the C4 position is kinetically favored for nucleophilic attack in 2,4,6-trihalo systems.

  • Resonance Stabilization: The Meisenheimer intermediate formed by attack at C4 allows the negative charge to reside directly on the electronegative nitrogen atom in a para-quinoid structure, which is lower in energy than the ortho-quinoid structure formed by C2 attack.

  • Sterics: The C4 position is less sterically encumbered than C2/C6, which are flanked by the ring nitrogen and potential solvating shells.

Figure 1: Mechanistic divergence in


 reactions of 2,4,6-trichloropyridine. The C4 pathway is favored due to superior resonance stabilization.[1]

Experimental Protocols

Safety Pre-Requisites
  • Sodium Thiomethoxide (NaSMe): Highly toxic and generates methyl mercaptan (MeSH) upon contact with acid or moisture. MeSH has a stench threshold of 1 ppb.

  • Engineering Controls: All operations must be performed in a functioning fume hood. Exhaust scrubbers (bleach) are recommended.

  • Waste: Quench all glassware and waste with dilute bleach (sodium hypochlorite) to oxidize residual thiols/sulfides before disposal.

Method A: High-Selectivity Route (via 4-Iodo/Nitro Precursor)

Best for: Small-scale discovery, complex substrates, or when >98% regioselectivity is required. Concept: Iodine (-I) and Nitro (-NO2) are superior leaving groups compared to Chlorine (-Cl) in


 reactions, allowing for milder conditions and exclusive C4 substitution.
Materials
  • Substrate: 2,6-Dichloro-4-iodopyridine (or 2,6-dichloro-4-nitropyridine).

  • Reagent: Sodium thiomethoxide (NaSMe), 95% powder.

  • Solvent: THF (anhydrous) or DMF (for lower solubility substrates).

  • Temperature: 0 °C to Room Temperature (RT).

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2,6-dichloro-4-iodopyridine (1.0 equiv, e.g., 2.74 g, 10 mmol) in anhydrous THF (20 mL, 0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add NaSMe (1.1 equiv, 0.77 g, 11 mmol) portion-wise over 5 minutes. Note: The solution often turns yellow/orange.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to RT. Monitor by TLC (Hexanes/EtOAc 9:1) or LCMS.

    • Endpoint: Disappearance of starting material (approx. 1-2 hours).[2]

  • Quench: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Wash: Wash combined organics with brine (2 x 20 mL), dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 85-95%.

Method B: Process Route (Direct Substitution)

Best for: Scale-up (>10g), cost-sensitive projects. Concept: Uses the cheaper 2,4,6-trichloropyridine. Regioselectivity is achieved by strict stoichiometric control and low temperature to prevent bis-substitution at C2/C6.

Materials
  • Substrate: 2,4,6-Trichloropyridine.[3][4]

  • Reagent: Sodium thiomethoxide (NaSMe) (1.05 equiv).

  • Solvent: DMSO (preferred for rate) or THF.

  • Temperature: -10 °C to 0 °C (Critical).

Step-by-Step Protocol
  • Dissolution: Dissolve 2,4,6-trichloropyridine (1.0 equiv, 10 mmol) in DMSO (15 mL).

  • Cryo-Cooling: Cool the mixture to -10 °C (ice/salt bath).

  • Controlled Addition: Dissolve NaSMe (1.05 equiv) in a minimum volume of DMSO (5 mL) and add it dropwise via syringe pump or addition funnel over 20 minutes.

    • Rationale: Keeping the local concentration of nucleophile low prevents "over-reaction" at the C2/C6 positions.

  • Stirring: Maintain at -10 °C to 0 °C for 2 hours. Do not heat.

  • Workup: Pour into ice water (100 mL). The product often precipitates as a white/off-white solid.

  • Isolation: Filter the solid. If oil forms, extract with DCM.

  • Purification: Recrystallization from Ethanol/Water or column chromatography.

    • Yield Expectation: 70-80%.

    • Regio-purity: Typically >90:10 (C4:C2).

Analytical Data & Troubleshooting

Characterization (Example: 2,6-Dichloro-4-methylthiopyridine)
TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)

2.50 (s, 3H)
-SMe group (Singlet, integrated for 3 protons).
1H NMR (CDCl3)

7.10 (s, 2H)
C3/C5 Protons . A singlet indicates symmetry (substitution at C4).
13C NMR

~150-155 ppm
C4 carbon attached to Sulfur.
LC-MS [M+H]+Matches Molecular Weight (e.g., 193/195 for dichloro).
Troubleshooting Guide
  • Issue: Mixture of isomers (C4 and C2 substitution).

    • Cause: Temperature too high or addition of NaSMe too fast.

    • Fix: Switch to Method A (4-Iodo precursor) or lower temp to -20 °C in Method B.

  • Issue: Bis-substitution (4,2-di-SMe).

    • Cause: Excess NaSMe (>1.2 equiv).

    • Fix: Strict stoichiometry (1.0-1.05 equiv).

  • Issue: Low conversion.

    • Cause: Old NaSMe reagent (hydrolyzed to NaOH).

    • Fix: Use fresh anhydrous NaSMe or generate in situ (MeSH gas + NaH - Advanced users only).

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate synthetic protocol based on substrate availability and selectivity requirements.

References

  • Regioselectivity in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General reference for pyridine reactivity: C4 > C2/C6).
  • Synthesis of 4-substituted pyridines: Organic Syntheses, Coll. Vol. 5, p. 977 (1973). Link (Describes analogous nucleophilic displacements).

  • Preparation of 2,6-dichloro-4-methylthiopyridine: U.S. Patent 5,898,073 (Process for trichloropyrimidine, analogous reactivity patterns). Link

  • NaSMe Reactivity: BenchChem Application Notes, "Nucleophilic Substitution on Halopyridines". Link (General protocol grounding).

  • Safety Data: PubChem Compound Summary for Sodium Thiomethoxide. Link

Sources

Regioselective functionalization of 2,6-Dibromo-4-methylmercapto pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sequential Regioselective Functionalization of 2,6-Dibromo-4-(methylthio)pyridine

Executive Summary

This guide details the chemo- and regioselective manipulation of 2,6-dibromo-4-(methylthio)pyridine , a "linchpin" scaffold in medicinal chemistry. This molecule offers three distinct vectors for diversification, enabling the rapid construction of non-symmetric, tri-functionalized pyridine cores often found in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

The core strategy relies on Sequential Desymmetrization :

  • C2/C6 Selectivity: Exploiting statistical and steric factors to mono-functionalize the equivalent bromine atoms via Cross-Coupling or Nucleophilic Aromatic Substitution (

    
    ).
    
  • C4 Activation (The "Sulfide Switch"): Utilizing the 4-methylthio (SMe) group as a latent electrophile. It remains inert during C2/C6 manipulations but is activated via oxidation to a sulfone (

    
    ) to trigger facile 
    
    
    
    displacement.

Mechanistic Insight & Strategic Analysis

The Reactivity Triangle

The scaffold presents a unique electronic landscape. The pyridine nitrogen activates the C2 and C6 positions toward nucleophilic attack and oxidative addition. The C4-SMe group plays a dual role:

  • Electronic Buffer: The sulfur atom donates electron density into the ring (resonance), slightly deactivating the C2/C6 bromines compared to 2,6-dibromopyridine. This dampens reactivity enough to enhance control over mono- vs. bis-coupling.

  • Latent Leaving Group: The SMe group is poor leaving group for

    
     but can be oxidized to a methylsulfonyl (
    
    
    
    ) group, which acts as a "super-leaving group" at the C4 position.
Decision Matrix: Reaction Pathways

The following diagram illustrates the critical decision points for functionalizing this scaffold.

ReactivityLandscape Start 2,6-Dibromo-4-(methylthio)pyridine MonoSuzuki Route A: Mono-Suzuki Coupling (C2 Functionalization) Start->MonoSuzuki Pd(0), 1.0 eq Boronic Acid SNAr_Br Route B: SNAr Displacement (C2 Functionalization) Start->SNAr_Br Amine, Heat BisSuzuki Bis-Suzuki Coupling (C2 & C6 Functionalization) MonoSuzuki->BisSuzuki Pd(0), Excess Boronic Acid Oxidation Route C: S-Oxidation (C4 Activation) MonoSuzuki->Oxidation mCPBA or Oxone SulfoneDisp SNAr on Sulfone (C4 Substitution) Oxidation->SulfoneDisp Nucleophile (Amine/OR)

Figure 1: Strategic Reaction Landscape. The SMe group (Route C) serves as a "switch" to activate the C4 position after C2/C6 are established.

Experimental Protocols

Protocol A: Regioselective Mono-Suzuki Coupling (C2)

Objective: Introduce an aryl group at C2 while preserving the C6-Bromine and C4-SMe for future steps. Challenge: Preventing bis-arylation (formation of the 2,6-diaryl product).

Reagents & Conditions:

  • Substrate: 2,6-Dibromo-4-(methylthio)pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.05 equiv)

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the pyridine substrate and aryl boronic acid. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-dioxane. Stir until dissolved.

  • Catalyst Addition: Add

    
     under a positive stream of Argon. Note: 
    
    
    
    is an alternative if the boronic acid is sterically hindered.
  • Base Addition: Add the aqueous

    
     solution.
    
  • Reaction: Heat to 85°C for 4–6 hours. Crucial: Do not exceed 90°C or 1.1 equivalents of boronic acid, as this promotes bis-coupling.

  • Monitoring: Monitor via LC-MS. Look for the mono-coupled mass (M-Br+Ar). If bis-coupling exceeds 5%, lower temperature to 70°C in future runs.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The mono-product typically elutes before the bis-product.

Mechanistic Note: The first oxidative addition is statistically favored. Once an electron-rich aryl group is installed at C2, the pyridine ring becomes slightly more electron-rich, marginally deactivating the C6-Br toward the second oxidative addition, aiding selectivity.

Protocol B: The "Sulfone Switch" (C4 Activation)

Objective: Convert the inert 4-methylthio group into a highly reactive 4-methylsulfonyl leaving group. Timing: This is typically performed after C2/C6 functionalization to avoid chemoselectivity issues with Pd-catalysts (sulfides can poison Pd).

Reagents:

  • Substrate: 2-Aryl-6-bromo-4-(methylthio)pyridine (from Protocol A)

  • Oxidant: m-Chloroperoxybenzoic acid (mCPBA, 77% max, 2.5 equiv)

  • Solvent: Dichloromethane (DCM)

  • Quench: Sat.

    
     / Sat. 
    
    
    
    (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in DCM (0.1 M) and cool to 0°C in an ice bath.

  • Addition: Add mCPBA portion-wise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: TLC/LC-MS will show the disappearance of the sulfide and transient appearance of sulfoxide (

    
    ), followed by the sulfone (
    
    
    
    ).
  • Quench: Pour the mixture into the Thiosulfate/Bicarbonate solution. Stir vigorously for 20 minutes to destroy excess peroxide (starch-iodide paper test should be negative).

  • Isolation: Extract with DCM. The product is often pure enough for the next step without chromatography.

Protocol C: Nucleophilic Displacement at C4 ( )

Objective: Displace the newly formed sulfone with a nucleophile (amine or alkoxide). Selectivity: The C4-Sulfone is significantly more electrophilic than the C6-Bromine (if still present) due to the strong electron-withdrawing nature of the sulfone and the para-relationship to the pyridine nitrogen.

Reagents:

  • Substrate: 4-Methylsulfonyl-pyridine derivative

  • Nucleophile: Primary or Secondary Amine (1.2–2.0 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMSO or NMP (for difficult amines) or THF (for reactive amines)

Step-by-Step Methodology:

  • Setup: Dissolve substrate in solvent (0.2 M). Add DIPEA.

  • Nucleophile Addition: Add the amine.

  • Reaction:

    • Reactive Amines: Stir at RT for 1–2 hours.

    • Hindered Amines: Heat to 60–80°C.

  • Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.

  • Note on Regioselectivity: If a Bromine is still present at C6, the Sulfone at C4 is displaced preferentially because

    
     is a better leaving group than Br in this context, and the intermediate Meisenheimer complex at C4 is stabilized.
    

Comparative Data: Leaving Group Reactivity

The following table summarizes the relative reactivity of the positions on this scaffold, guiding the order of operations.

PositionSubstituentReactivity (

)
Reactivity (Pd-Coupling)Strategic Role
C2 / C6 -Br HighVery High Primary sites for Cross-Coupling.
C4 -SMe Very LowLow (unless specific conditions)Masking Group. Stable during C2/C6 ops.
C4 -SO2Me Extreme N/AActivated Electrophile. Displaced by amines/alkoxides.

Workflow Visualization

The following diagram depicts the complete sequential functionalization workflow ("The Walk Around the Ring").

SequentialWorkflow Start 2,6-Dibromo- 4-SMe-Pyridine Step1 Step 1: Mono-Suzuki (C2-Aryl, C6-Br, C4-SMe) Start->Step1 Pd, Ar-B(OH)2 (1 eq) Step2 Step 2: Oxidation (C2-Aryl, C6-Br, C4-SO2Me) Step1->Step2 mCPBA Step4_Alt Bis-Aryl Intermediate Step1->Step4_Alt Pd, Ar'-B(OH)2 Step3 Step 3: SNAr (C4) (C2-Aryl, C6-Br, C4-Amine) Step2->Step3 R-NH2, DIPEA Step4 Step 4: 2nd Coupling (C2-Aryl, C6-Aryl', C4-Amine) Step3->Step4 Pd, Ar'-B(OH)2 Step2_Alt Bis-Aryl Sulfone Step4_Alt->Step2_Alt Oxidation

Figure 2: Sequential Functionalization Workflow. The solid line represents the "Sulfone Switch" pathway, allowing C4 functionalization while retaining a C6 handle.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. (2025).[1][3][4] Retrieved from

  • Lutz, M., et al. Sulfone synthesis by oxidation.[4][5] Organic Chemistry Portal (2018). Retrieved from

  • Mykhailiuk, P. K. A New Reagent to Access Methyl Sulfones.[6] ChemRxiv (2024). Retrieved from

  • Knochel, P., et al. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Z. Naturforsch (2013).[7] Retrieved from

  • Schnürch, M., et al.Halogen-Dance Reactions on Pyridines. (General reactivity context for halopyridines).

Disclaimer: These protocols are intended for use by qualified personnel in a laboratory setting. Always consult Safety Data Sheets (SDS) for 2,6-dibromo-4-(methylthio)pyridine and mCPBA before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,6-Dibromo-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2,6-Dibromo-4-(methylthio)pyridine in a question-and-answer format.

Issue 1: Low Purity After Column Chromatography

Q: I've purified my crude 2,6-Dibromo-4-(methylthio)pyridine using silica gel column chromatography, but my analytical results (NMR, GC-MS) still show significant impurities. What went wrong?

A: This is a common challenge. Several factors can lead to poor separation during column chromatography. The key is to systematically diagnose the issue.

  • Probable Cause 1: Inappropriate Solvent System (Eluent). The polarity of your eluent is the most critical factor in achieving good separation.[3] If the eluent is too polar, both your product and impurities will elute quickly with little separation. If it's not polar enough, your compound may not move off the column at all. The basic nitrogen on the pyridine ring can also cause issues.[4]

    • Solution:

      • Systematic TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[3] Test a range of ratios (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc). The ideal solvent system will give your target compound an Rf value of approximately 0.3.

      • Address Peak Tailing: The basic pyridine nitrogen can interact with acidic silanol groups on the silica surface, leading to "peak tailing" and poor separation. To counteract this, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) to your eluent system.[3] This will cap the active sites on the silica.

  • Probable Cause 2: Column Overloading. Loading too much crude material onto the column for its size will lead to broad bands that overlap, making separation impossible.[3]

    • Solution: As a general rule, use a weight ratio of silica gel to crude product of at least 30:1 to 50:1 for difficult separations.[3] If you see broad, overlapping bands, reduce the amount of material you load on your next attempt.

  • Probable Cause 3: Co-elution of Structurally Similar Impurities. Your crude mixture may contain impurities with polarities very similar to your desired product, making separation by standard chromatography difficult.

    • Solution:

      • Try a Different Stationary Phase: Silica gel is slightly acidic. Consider using a different stationary phase, such as neutral or basic alumina, which may offer different selectivity.[5]

      • Employ Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity during the column run.[6] This can help resolve compounds with close Rf values. A typical gradient might start with 100% hexanes and slowly increase the percentage of ethyl acetate.

Issue 2: The Product "Oils Out" During Recrystallization

Q: I've attempted to recrystallize my purified 2,6-Dibromo-4-(methylthio)pyridine, but it separates as an oil instead of forming crystals. How can I fix this?

A: "Oiling out" is a common problem in recrystallization that occurs when the solute comes out of solution above its melting point.

  • Probable Cause 1: Inappropriate Solvent Choice. The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[3] If the compound's solubility is too high even at low temperatures, or if the boiling point of the solvent is too high, it may oil out.

    • Solution:

      • Systematic Solvent Screening: In small test tubes, test the solubility of your compound in a variety of solvents (see table below). Good candidates for brominated aromatics often include ethanol, methanol, isopropanol, hexanes, or solvent pairs like ethanol/water or ethyl acetate/hexanes.[3]

      • Use a Solvent Pair: If you cannot find a single suitable solvent, use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Probable Cause 2: Cooling the Solution Too Quickly. Rapid cooling can cause the compound to crash out of solution as an oil rather than forming a crystal lattice.[3]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop. Do not place it directly into an ice bath. Once it has reached room temperature, you can then induce further crystallization by cooling it in an ice bath.

  • Probable Cause 3: Presence of Impurities. Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, leading to oiling out.[3]

    • Solution: If solvent screening and slow cooling do not work, your sample may be too impure for recrystallization. Consider re-purifying by column chromatography before attempting recrystallization again.

Purification Workflow Overview

The following diagram illustrates a general workflow for the purification of 2,6-Dibromo-4-(methylthio)pyridine.

G cluster_workup Aqueous Workup cluster_purification Primary Purification cluster_final Final Polishing Workup Crude Reaction Mixture Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na₂SO₄/MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Solid/Oil Concentrate->Crude_Product TLC TLC Analysis to Determine Eluent Crude_Product->TLC Column Flash Column Chromatography TLC->Column Fractions Combine Pure Fractions & Concentrate Column->Fractions Semi_Pure Semi-Pure Product Fractions->Semi_Pure Recrystallize Recrystallization Semi_Pure->Recrystallize Final_Product High-Purity Crystalline Solid Recrystallize->Final_Product

Caption: General purification workflow for 2,6-Dibromo-4-(methylthio)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of 2,6-Dibromo-4-(methylthio)pyridine?

A1: The impurity profile depends heavily on the synthetic route. However, for brominated pyridines, common impurities include:

  • Unreacted Starting Materials: Such as 2,6-dichloro-4-(methylthio)pyridine or the corresponding unbrominated pyridine precursor.

  • Mono-brominated Species: If the reaction did not go to completion, you might have 2-bromo-4-(methylthio)pyridine.

  • Over-brominated byproducts: While less likely at the 2 and 6 positions, other positions on the ring could potentially be brominated under harsh conditions.[2]

  • Reagents and Catalysts: Residual brominating agents (like NBS) or catalysts from cross-coupling reactions.[7]

Q2: My purified compound is a yellow or brown solid, but I expect a white powder. What causes this discoloration?

A2: Discoloration in pyridine derivatives is often due to trace amounts of oxidized impurities or degradation products.[4] If analytical data (NMR, MS) shows the compound is otherwise pure, you can try an additional purification step. A charcoal treatment during recrystallization can sometimes remove colored impurities. Alternatively, a very quick filtration through a small plug of silica gel (eluting with a slightly more polar solvent than used for the main column) can sometimes remove the colored components.

Q3: How should I store purified 2,6-Dibromo-4-(methylthio)pyridine?

A3: Like many halogenated heterocyclic compounds, it should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.

Q4: Can I use distillation for purification?

A4: Distillation is generally not the preferred method for high-boiling point solids like substituted dibromopyridines. The required high temperatures can lead to decomposition. Column chromatography and recrystallization are much more suitable and effective methods.

Troubleshooting Column Chromatography

The following decision tree provides a logical approach to troubleshooting common issues in flash column chromatography.

G start Poor Separation in Column q1 Did you perform preliminary TLC analysis? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are spots tailing on the TLC plate? a1_yes->q2 s1_no Perform TLC with various Hexane:EtOAc ratios. Aim for Rf ≈ 0.3. a1_no->s1_no s1_no->q1 Re-evaluate a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2_yes Add 0.1-1% Triethylamine (TEA) to the eluent to reduce interaction with silica. a2_yes->s2_yes q3 Is the separation still poor even with optimal Rf and TEA? a2_no->q3 s2_yes->q3 Re-evaluate a3_yes Yes q3->a3_yes Yes a3_no No, separation improved. q3->a3_no No s3_yes Consider these options: 1. Reduce amount of loaded sample. 2. Use a shallower solvent gradient. 3. Try a different stationary phase (Alumina). a3_yes->s3_yes

Caption: A decision-making workflow for troubleshooting column chromatography.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for the purification of 2,6-Dibromo-4-(methylthio)pyridine from a crude reaction mixture.

Materials:

  • Crude 2,6-Dibromo-4-(methylthio)pyridine

  • Silica gel (230-400 mesh)

  • Eluent system: Hexanes and Ethyl Acetate (HPLC grade), Triethylamine (TEA)

  • Glass chromatography column with stopcock

  • Sand, cotton or glass wool

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Determine Eluent System: Use TLC to find a solvent system that gives the product an Rf of ~0.3. Start with Hexane:EtOAc mixtures. If tailing is observed, add 0.5% TEA to the eluent.

  • Pack the Column:

    • Insert a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, ensuring no air bubbles are trapped.[5] Add a layer of sand on top of the packed silica.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane or the eluent itself.

    • Carefully add the dissolved sample to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the column.

  • Elute the Column:

    • Begin eluting the column with the starting eluent, collecting fractions in test tubes.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.

    • If a gradient is needed, gradually increase the percentage of the more polar solvent (ethyl acetate).

  • Combine and Concentrate: Once the product has fully eluted, combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the semi-pure product.

Protocol 2: Recrystallization

This protocol is for the final purification of the solid product obtained from chromatography.

Materials:

  • Semi-pure 2,6-Dibromo-4-(methylthio)pyridine

  • Various recrystallization solvents (see table below)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Select a Solvent: Perform small-scale solubility tests to find a suitable solvent or solvent pair (see table and Troubleshooting Issue 2).

  • Dissolve the Compound: Place the semi-pure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring until the solid is completely dissolved. Add solvent dropwise until a clear solution is obtained.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolate and Dry: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent. Allow the crystals to dry completely under vacuum.

Recrystallization Solvent Guide for Brominated Pyridines
Solvent Polarity Comments
Hexanes/HeptaneVery LowGood for nonpolar impurities; product may have low solubility.
TolueneLowHigher boiling point, may require slower cooling.
Ethanol/MethanolMediumGood general-purpose solvents for moderately polar compounds.
IsopropanolMediumSimilar to ethanol but less volatile.
Ethyl Acetate/HexanesSolvent PairA versatile and highly tunable system for many compounds.[3]
Ethanol/WaterSolvent PairEffective for compounds with some water solubility.[3]

References

  • PubChem. (n.d.). 2,6-Dibromo-4-methylpyridine. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • UCHEM. (2025). 2,6-Dibromo-4-methylpyridine CAS: 73112-16-0. Retrieved February 25, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline.... RSC Publishing. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.
  • Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
  • Der Pharma Chemica. (2015). Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study. Retrieved February 25, 2026, from [Link]

  • NIST. (n.d.). 2,6-Dibromo-4-methoxytoluene. NIST WebBook. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2025). Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study. Retrieved February 25, 2026, from [Link]

  • Interchim. (2024). Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2023). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES.... Retrieved February 25, 2026, from [Link]

  • Magritek. (n.d.). Application Note 10: Column Chromatography. Retrieved February 25, 2026, from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved February 25, 2026, from [Link]

Sources

Technical Support Center: Purification of 2,6-Dibromo-4-(methylthio)pyridine

[1][2]

Executive Summary

Purifying 2,6-Dibromo-4-(methylthio)pyridine presents specific challenges due to the methylthio (-SMe) moiety.[1][2] Unlike simple halogenated pyridines, the sulfur atom introduces high polarizability and a risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly if the melting point is suppressed by impurities.

This guide provides a validated solvent selection matrix and troubleshooting workflows designed to maximize recovery of the regio-pure 2,6-dibromo isomer, separating it from potential 2,4-dibromo byproducts or unreacted nitro-pyridine precursors.[1][2]

Solvent Selection Matrix

The following solvents are rated based on the "Like Dissolves Like" principle, adjusted for the specific lipophilicity of the dibromo-pyridine core and the polarizability of the thioether.

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (Absolute or 95%) Primary High Best balance.[1][2] The pyridine nitrogen accepts H-bonds, increasing solubility at boiling, while the lipophilic Br/SMe groups drive precipitation upon cooling.
Methanol / Water (9:1) Alternative Med-High Use if the impurity profile is highly polar (e.g., unreacted salts).[2] Risk:[1][3][4] Higher chance of oiling out if water content is too high.[2]
Heptane / Ethyl Acetate Non-Polar Medium Excellent for removing polar tarry residues.[2] Start with pure Heptane; add EtOAc dropwise at reflux only if dissolution is incomplete.[2]
Acetonitrile Specialist Low-Med Use only if the product is contaminated with highly non-polar byproducts.[1][2] often yields very sharp crystals but lower recovery.[2]

Decision Logic: Solvent Screening Workflow

Do not commit your entire batch to a solvent without this 100mg test. This logic tree prevents yield loss.

RecrystallizationLogicStartStart: 100mg Crude SampleSolvent1Trial 1: Boiling Ethanol (1 mL)Start->Solvent1DissolvedDid it dissolve?Solvent1->DissolvedCoolCool to RT then 0°CDissolved->CoolYesSwitchSolventSwitch to Heptane/EtOAcDissolved->SwitchSolventNo (Insoluble)CrystalsCrystals Formed?Cool->CrystalsSuccessUSE ETHANOLCrystals->SuccessYesOiledOiled Out?Crystals->OiledNo (Liquid formed)AddCosolventAdd Water (dropwise) to induce precipOiled->AddCosolventNo (Nothing happened)Oiled->SwitchSolventYes (Oiling)

Figure 1: Solvent Screening Decision Tree. Use this logic on a small scale before bulk processing.

Validated Protocol: Ethanol Recrystallization

Safety Warning: Thioethers can release foul odors.[1][2] All work must be performed in a fume hood.[2] Bleach (sodium hypochlorite) should be available to neutralize any spills.[2]

Phase 1: Dissolution
  • Place crude 2,6-Dibromo-4-(methylthio)pyridine in a round-bottom flask.

  • Add Ethanol (approx. 3-5 mL per gram of solid).

  • Heat to reflux (78°C) with magnetic stirring.

  • Checkpoint: If solid remains after 5 minutes of reflux, add more ethanol in 1 mL increments.

    • Note: If the solution is dark/black, cool slightly, add Activated Carbon (5% w/w), reflux for 5 mins, and filter hot through Celite.

Phase 2: Crystallization[1][2]
  • Remove from heat and allow the flask to cool slowly to room temperature on a cork ring. Do not use an ice bath yet.

  • The Critical Step (Seeding): When the flask is warm to the touch (~40°C), add a single "seed crystal" of pure product. If you lack a seed, scratch the inner glass wall with a glass rod to induce nucleation.

  • Once crystals appear, transfer the flask to an ice-water bath (0-4°C) for 1 hour to maximize yield.

Phase 3: Isolation
  • Filter the slurry using a Buchner funnel and vacuum.[2]

  • Wash the filter cake with cold ethanol (-20°C).

  • Dry under vacuum at 40°C. Avoid high heat (>60°C) as thioethers can oxidize or sublime.[2]

Troubleshooting & FAQs

Q1: The product "oiled out" (formed a liquid layer at the bottom) instead of crystallizing. Why?

A: This occurs when the compound separates from the solution at a temperature above its melting point.[2]

  • The Fix: Reheat the mixture until the oil redissolves. Add a small amount of extra solvent (dilution prevents saturation at high temp).[2] Allow it to cool very slowly with vigorous stirring. Add a seed crystal exactly at the cloud point.[2]

Q2: My crystals are colored (yellow/orange), but the product should be off-white.

A: Halogenated pyridines often trap trace nitro-precursors (yellow).[1][2]

  • The Fix: Perform a "wash" rather than a full recrystallization.[2] Suspend the solid in cold Pentane or Hexane , stir for 20 minutes, and filter. The lipophilic impurities often stay in the alkane wash.[2]

Q3: The smell is unbearable.

A: Methylthio compounds are potent odorants.[2]

  • The Fix: Keep all glassware in the hood. Wash all glassware with a dilute bleach solution (10% NaOCl) before taking it out of the hood.[2] The bleach oxidizes the sulfide to a non-volatile sulfoxide/sulfone.[2]

Q4: Can I use water as a co-solvent?

A: Yes, but sparingly. If using Ethanol, you can add water dropwise to the hot solution until a persistent cloudiness appears, then add one drop of Ethanol to clear it. However, excess water increases the risk of oiling out.

References & Authority

  • General Pyridine Synthesis: Heterocycles, Vol. 75, No. 1, 2008.[5] (Describes synthesis/purification of 2,4-dibromopyridine analogs). [2]

  • Recrystallization Principles: MIT Digital Lab Techniques Manual. (Standard protocols for solvent selection and oiling-out management).

  • Compound Data (Analog): PubChem Entry for 2,6-Dibromo-4-methylpyridine (CID 11288174).[1][2] Used for solubility/melting point benchmarking.[2] [2]

  • Green Chemistry Purification: RSC Advances, 2014.[2] (Discusses aqueous acidic recycling for brominated nitro-anilines/pyridines).

Stability of 2,6-Dibromo-4-methylmercapto pyridine under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: Chemical Profile & Stability Snapshot

Compound Identity:

  • IUPAC Name: 2,6-Dibromo-4-(methylsulfanyl)pyridine

  • Common Name: 2,6-Dibromo-4-methylmercaptopyridine[1]

  • CAS Number: 192447-55-5[1]

  • Molecular Formula:

    
    [2]
    

Executive Summary of Stability: This compound is a highly functionalized pyridine scaffold. Its stability is defined by the tension between the electron-rich thiomethyl group (-SMe) and the electron-deficient, dibromo-substituted pyridine ring.

ConditionStability RatingPrimary Risk
Aqueous Base (pH > 10) Low Hydrolysis of Br to OH (Pyridone formation)
Nucleophilic Bases (Alkoxides) Very Low Rapid

displacement of Br
Non-Nucleophilic Bases (LDA, LiTMP) Moderate Halogen Dance / Polymerization if

Oxidative Conditions Low Oxidation of -SMe to Sulfoxide/Sulfone

Module 2: Troubleshooting & FAQs

Q1: "I treated the compound with 1M NaOH during workup, and my product disappeared. A new, polar spot appeared on TLC. What happened?"

Diagnosis: You have likely hydrolyzed one of the bromine atoms, converting the pyridine to a pyridone (tautomer of hydroxypyridine).

Technical Explanation: The 2 and 6 positions of a pyridine ring are highly activated towards Nucleophilic Aromatic Substitution (


) because the ring nitrogen can stabilize the negative charge in the Meisenheimer intermediate.
  • Mechanism: Hydroxide ions (

    
    ) attack the C-2 position.[3]
    
  • Result: The bromide is displaced, forming 2-hydroxy-6-bromo-4-(methylthio)pyridine, which immediately tautomerizes to the 2-pyridone form. This species is highly polar and often water-soluble, explaining the loss of material into the aqueous phase.

Corrective Action:

  • Protocol Adjustment: Avoid strong aqueous bases (NaOH, KOH) during workup.

  • Alternative: Quench reactions with saturated Ammonium Chloride (

    
    ) or use mild buffers (Phosphate pH 7-8). If base is required to neutralize acid, use saturated Sodium Bicarbonate (
    
    
    
    ) and minimize contact time.
Q2: "I am trying to perform a lithium-halogen exchange using n-BuLi, but I am getting a complex mixture of products. Is the -SMe group interfering?"

Diagnosis: The issue is likely "Halogen Dance" (base-catalyzed halogen migration) or nucleophilic attack by n-BuLi, rather than interference from the -SMe group.

Technical Explanation:

  • Nucleophilic Attack: n-Butyllithium is a strong nucleophile. It can attack the C-2 position via

    
     (displacing Br) faster than it performs the Li-Hal exchange, especially at temperatures above -78°C.
    
  • Halogen Dance: The lithiated species is unstable. If the temperature rises even slightly, the lithium can migrate to the 3-position (ortho to the SMe), causing the remaining Bromine to migrate.

Corrective Action:

  • Temperature Control: Ensure the reaction is kept strictly at -78°C (or lower).

  • Reagent Switch: Consider using LDA (Lithium Diisopropylamide) or LiTMP for deprotonation if that is the goal. For exchange, use t-BuLi (2 equiv) which is more reactive for exchange and sterically bulkier, reducing nucleophilic attack.

  • Order of Addition: Add the base slowly to the pyridine, not the other way around.

Q3: "Can I use Sodium Methoxide (NaOMe) to deprotonate a nucleophile for a coupling reaction with this scaffold?"

Diagnosis: No. Sodium Methoxide will act as a reactant, not just a base.

Technical Explanation: Alkoxides are potent nucleophiles. In the presence of 2,6-dibromo-4-(methylthio)pyridine, NaOMe will rapidly displace one or both bromine atoms to form 2-methoxy or 2,6-dimethoxy derivatives. The reaction rate for this displacement is often faster than the intended coupling reaction with a more sterically hindered nucleophile.

Corrective Action:

  • Base Selection: Use a non-nucleophilic base such as Cesium Carbonate (

    
    )  or Potassium tert-butoxide (
    
    
    
    )
    (sterically hindered, though still risky).
  • Best Practice: For coupling amines or thiols, use DIPEA (Hünig's base) or

    
      in an aprotic solvent (DMF/DMSO).
    

Module 3: Mechanistic Visualization

The following diagram illustrates the competing pathways when 2,6-Dibromo-4-(methylthio)pyridine is exposed to basic conditions.

ReactivityPathways SM 2,6-Dibromo-4-(methylthio)pyridine (Starting Material) Base_Aq Aqueous Base (NaOH/KOH, Heat) SM->Base_Aq Exposure Nuc_Base Nucleophilic Base (NaOMe, NaOEt) SM->Nuc_Base Exposure Li_Base Alkyllithium (n-BuLi, -78°C) SM->Li_Base Low Temp Inter_OH Meisenheimer Complex (OH attack at C2) Base_Aq->Inter_OH Attack Prod_Pyridone 6-Bromo-4-(methylthio)-2-pyridone (Hydrolysis Product) Inter_OH->Prod_Pyridone -Br⁻ Inter_OR Meisenheimer Complex (OR attack at C2) Nuc_Base->Inter_OR Attack Prod_Ether 2-Alkoxy-6-bromo derivative (SNAr Product) Inter_OR->Prod_Ether -Br⁻ Prod_Li 2-Lithio-6-bromo derivative (Useful Intermediate) Li_Base->Prod_Li Li/Br Exchange

Caption: Figure 1. Competing reaction pathways for 2,6-Dibromo-4-(methylthio)pyridine under various basic conditions.

Module 4: Validated Protocols

Protocol A: Selective Mono-Substitution ( )

Goal: Replace ONE Bromine with an amine (


) while retaining the second Br and the SMe group.
  • Stoichiometry: Dissolve 2,6-Dibromo-4-(methylthio)pyridine (1.0 equiv) in anhydrous NMP or DMF (0.2 M).

  • Base: Add DIPEA (1.2 equiv). Do not use excess inorganic base.

  • Nucleophile: Add the amine (0.95 - 1.0 equiv). Crucial: Using a slight deficit of amine prevents bis-substitution.

  • Temperature:

    • Aliphatic Amines: Stir at Room Temperature for 4-16 hours.

    • Anilines/Weak Nucleophiles: Heat to 60-80°C .

  • Monitoring: Monitor by HPLC/UPLC. If bis-substitution (>5%) is observed, lower the temperature immediately.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with Brine (not NaOH) to remove polar solvents.

Protocol B: Storage & Handling
  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass (protect from light to prevent radical debromination).

  • Incompatibility: Do not store near strong oxidizers (Peroxides, Bleach) as the sulfide (-SMe) will oxidize to sulfoxide (-SOMe) or sulfone (-SO2Me).

References

  • Chemical Identity: 2,6-Dibromo-4-(methylthio)pyridine. CAS No. 192447-55-5.[1]

  • Reactivity of 2,6-Dibromopyridines:Selective Mono- and Diamination of 2,6-Dibromopyridine. J. Org. Chem. 2014, 79, 10311–10318.

    
     selectivity principles applicable to the 4-SMe analog). Link
    
  • General Mechanism:Nucleophilic Aromatic Substitution on Pyridines. Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Lithiation Risks: Halogen Dance Reactions on Pyridines. Chem. Rev. 2008, 108, 1, 288–325. (Explains the migration mechanism in lithiated halopyridines). Link

Sources

Technical Support Center: Managing Sulfur Byproducts in 2,6-Dibromo-4-(methylthio)pyridine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with 2,6-Dibromo-4-(methylthio)pyridine. This molecule is a valuable building block in medicinal chemistry and materials science. However, the presence of the nucleophilic and easily oxidized methylthio (-SMe) group presents a common and often frustrating challenge: the formation of sulfur-oxidized impurities.

This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you identify, manage, and remove these unwanted byproducts, ensuring the purity and success of your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions encountered when working with 2,6-Dibromo-4-(methylthio)pyridine.

Q1: I've run a reaction and my mass spectrometry results show two extra peaks at M+16 and M+32 relative to my expected product. What are they?

A: You are almost certainly observing the formation of the corresponding sulfoxide (M+16) and sulfone (M+32) . The methylthio group is susceptible to oxidation, where one or two oxygen atoms are added to the sulfur atom. This is the most prevalent impurity pathway for this class of compounds. The development of environmentally friendly catalysts and oxidants has become a significant area of research, highlighting the prevalence of such oxidation reactions[1].

Q2: Why do these oxidized impurities form so easily?

A: The sulfur atom in the methylthio group has lone pairs of electrons, making it an electron-rich and readily oxidizable center. Oxidation can occur unintentionally through several mechanisms:

  • Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures or in the presence of light, can cause slow oxidation.

  • Oxidative Reagents: Many common reagents, even if not intended as primary oxidants, can have sufficient oxidative potential to affect the methylthio group.

  • Peroxides in Solvents: Older, improperly stored ethers (like THF or Diethyl Ether) can form explosive peroxides that are also potent oxidizing agents.

  • Reaction Conditions: Certain reaction conditions can promote the formation of reactive oxygen species that lead to these byproducts.

Q3: What is the best way to detect and quantify these sulfur impurities?

A: A multi-faceted approach is recommended for robust analysis:

Analytical TechniqueWhat to Look For
Thin-Layer Chromatography (TLC) The sulfoxide and sulfone are significantly more polar than the parent sulfide. They will appear as distinct spots with much lower Rf values.
¹H NMR Spectroscopy The protons on the methyl group attached to the sulfur will shift downfield as the oxidation state of the sulfur increases. Expect a singlet at ~2.5 ppm for the sulfide (-SMe), ~2.8-3.0 ppm for the sulfoxide (-S(O)Me), and >3.2 ppm for the sulfone (-S(O₂)Me).
LC-MS This is the most definitive method. You will observe distinct peaks in your chromatogram corresponding to the different retention times of the sulfide, sulfoxide, and sulfone, each with its characteristic mass-to-charge ratio (M+, [M+16]+, [M+32]+).
Gas Chromatography (GC) GC analysis with a mass spectrometric (MS) detector is a standard and highly effective method for identifying volatile to semi-volatile compounds like pyridine derivatives[2].

Q4: I see the term "desulfurization" in the literature. Is this the same as removing impurities?

A: No, and this is a critical distinction.

  • Purification is the physical separation of your desired compound from unwanted impurities (like the sulfoxide and sulfone). The chemical structure of your target molecule is unchanged.

  • Desulfurization is a deliberate chemical reaction designed to completely remove the sulfur-containing group from the molecule, typically by cleaving the carbon-sulfur bond. A classic method for this is using Raney Nickel[3][4].

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Issue 1: My final product is an inseparable mixture of the desired sulfide, sulfoxide, and sulfone.

  • Probable Cause: Partial oxidation has occurred during the reaction or workup, and the polarity differences are insufficient for simple purification methods like recrystallization.

  • Solution Strategy 1: Optimized Flash Column Chromatography. Standard chromatography can often resolve these mixtures if the correct solvent system is used. The elution order will always be the least polar sulfide first, followed by the sulfoxide, and finally the highly polar sulfone.

  • Solution Strategy 2: Deliberate Oxidation for Enhanced Separation. This is a powerful, counter-intuitive technique. If your desired product does not contain the methylthio group (i.e., the methylthio group was a reactant or leaving group), you can simplify the impurity profile. By treating the entire crude mixture with a controlled oxidizing agent, you can convert all sulfur-containing starting materials and intermediates into the single, highly polar sulfone. This sulfone will then be very easy to separate from your non-polar desired product via a simple silica plug or column. The selective oxidation of sulfides to sulfones is a well-established synthetic strategy[4].

Issue 2: My reaction consistently produces the sulfone as the major byproduct, lowering my yield.

  • Probable Cause: Your reaction conditions are too oxidative. The reagents or solvent are not compatible with the sensitive methylthio group.

  • Solution:

    • Inert Atmosphere: Always run your reactions under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen.

    • Deoxygenate Solvents: Before use, sparge your solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Reagent Purity: Ensure your reagents are pure and free from oxidative contaminants. Check solvents for peroxides, especially aged ethers.

    • Temperature Control: Avoid unnecessarily high reaction temperatures, which can accelerate oxidation.

Issue 3: I need to replace the methylthio group with a hydrogen atom. What is the most reliable method?

  • Goal: Reductive Desulfurization.

  • Recommended Method: Desulfurization using Raney Nickel (Ra-Ni). This heterogeneous catalyst is highly effective at cleaving C-S bonds. The reaction involves heating the thiopyridine derivative with an aqueous slurry of active Ra-Ni[3].

  • Critical Safety Note: Raney Nickel is pyrophoric (can ignite spontaneously in air), especially after use. It must be handled with extreme care, always kept wet, and never allowed to dry on a filter paper exposed to the air.

Part 3: Key Experimental Protocols

Protocol A: Purification by Flash Column Chromatography

  • Prepare the Column: Dry-pack a glass column with silica gel.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method provides superior separation.

  • Elute the Column: Start with a non-polar solvent system, such as 100% Hexanes or a 98:2 Hexanes:Ethyl Acetate mixture.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate.

    • Expected Elution:

      • Fraction 1 (Low Polarity): 2,6-Dibromo-4-(methylthio)pyridine (Sulfide)

      • Fraction 2 (Medium Polarity): 2,6-Dibromo-4-(methylsulfinyl)pyridine (Sulfoxide)

      • Fraction 3 (High Polarity): 2,6-Dibromo-4-(methylsulfonyl)pyridine (Sulfone)

  • Monitor Fractions: Collect fractions and analyze them by TLC to identify the pure compounds.

Protocol B: Controlled Oxidation for Enhanced Separation

This protocol is for cases where your desired product is non-polar and does not contain a methylthio group, but your crude mixture is contaminated with the starting material.

  • Dissolve Crude Mixture: Dissolve the crude reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Cool the Solution: Place the flask in an ice bath (0 °C).

  • Add Oxidant: Slowly add 2.2 to 2.5 equivalents of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The use of m-CPBA for oxidizing methylthio groups to sulfones is a standard and effective procedure[4].

  • Stir: Allow the reaction to stir at 0 °C and then warm to room temperature over 2-3 hours.

  • Monitor by TLC: Check for the complete disappearance of the sulfide and sulfoxide spots and the formation of a single, low-Rf sulfone spot.

  • Workup: Quench the reaction with a solution of sodium thiosulfate, wash with sodium bicarbonate solution, dry the organic layer, and concentrate.

  • Purify: The resulting mixture now contains your non-polar product and the highly polar sulfone, which can be easily separated by a simple filtration through a plug of silica, eluting with a non-polar solvent.

Protocol C: Reductive Desulfurization with Raney Nickel

  • Prepare the Catalyst: In a flask under a nitrogen atmosphere, carefully wash a commercial slurry of Raney Nickel (approx. 5-10 weight equivalents) with deionized water (3x) and then with your reaction solvent (e.g., ethanol) (3x). Decant the solvent between washes. Caution: Never allow the catalyst to become dry.

  • Set up Reaction: To the wet catalyst, add a solution of your 2,6-Dibromo-4-(methylthio)pyridine derivative in ethanol.

  • Reflux: Heat the mixture to reflux. The desulfurization process is often carried out by heating the substrate with the Raney Nickel catalyst[3][5].

  • Monitor Reaction: Follow the disappearance of the starting material by TLC or GC-MS. The reaction can take several hours.

  • Filter Catalyst: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the nickel catalyst. CRITICAL: Immediately quench the filter cake with copious amounts of water. Do not allow it to dry in the air.

  • Isolate Product: Concentrate the filtrate to obtain your crude desulfurized product, which can be further purified by standard methods.

Part 4: Visualization of Key Processes

Oxidation_Pathway Sulfide 2,6-Dibromo-4-(methylthio)pyridine (Sulfide) Sulfoxide 2,6-Dibromo-4-(methylsulfinyl)pyridine (Sulfoxide) Sulfide->Sulfoxide +1 [O] Sulfone 2,6-Dibromo-4-(methylsulfonyl)pyridine (Sulfone) Sulfoxide->Sulfone +1 [O]

Caption: Oxidation pathway of the methylthio group.

Troubleshooting_Workflow start Crude Product Analysis detect_impurity Sulfur Impurities (Sulfoxide/Sulfone) Detected? start->detect_impurity is_desulf Is Desulfurization the Goal? detect_impurity->is_desulf Yes no_impurity Proceed to Standard Purification detect_impurity->no_impurity No protocol_d Perform Reductive Desulfurization (Protocol C) is_desulf->protocol_d Yes purification_choice Choose Purification Strategy is_desulf->purification_choice No protocol_a Direct Chromatography (Protocol A) purification_choice->protocol_a protocol_b Oxidize then Separate (Protocol B) purification_choice->protocol_b

Caption: Decision workflow for handling sulfur impurities.

References

  • Organic Syntheses Procedure. (n.d.). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (2015). Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dibromo-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2008). Reductive Desulfurization of Pyridothieno[3,2-b]indoles: Synthesis of 2-(Pyridine-3-yl)indoles. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105399661A - Preparation method for 2,6-dibromo methyl pyridine. Google Patents.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Organic-Chemistry.org. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • ResearchGate. (2022). The oxidation procedure from thioether to sulfoxide and sulfone. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). DE69534717T2 - METHOD FOR REMOVING MERCAPTANES AND SULFUR HYDROGEN FROM HYDROCARBONS. Google Patents.
  • NIH. (2014). Oxidative Desulfurization of Fuel Oil by Pyridinium-Based Ionic Liquids. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2020). EAS Reactions with Pyridine. jOeCHEM. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine. Google Patents.
  • MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. Retrieved from [Link]

  • SilcoTek. (n.d.). Removal of sulfur compounds from utility pipelined synthetic natural gas using modified activated carbons. SilcoTek. Retrieved from [Link]

  • ACS Publications. (2020). Oxidative-Extractive Desulfurization of Model Fuels Using a Pyridinium Ionic Liquid. American Chemical Society. Retrieved from [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. Retrieved from [Link]

  • Polish Journal of Chemistry. (n.d.). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Retrieved from [Link]

  • NIH. (2021). Recent Advances in Detection, Isolation, and Imaging Techniques for Sulfane Sulfur-Containing Biomolecules. National Center for Biotechnology Information. Retrieved from [Link]

  • ScienceDirect. (n.d.). Extraction–oxidation desulfurization by pyridinium-based task-specific ionic liquids. ScienceDirect. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2022). Investigation of Sulfur Problems in Hydrocarbon Sections. Retrieved from [Link]

  • SciSpace. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. RSC Advances. Retrieved from [Link]

  • Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines. Pearson+. Retrieved from [Link]

  • Google Patents. (n.d.). US1753658A - Process for the preparation of sulphur compounds of pyridine. Google Patents.
  • NIH. (n.d.). Preparation of Sulfur of High Purity. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation & Comparative

Decoding the Signature of a Niche Pyridine Derivative: A Guide to the ¹H NMR Interpretation of 2,6-Dibromo-4-methylmercapto pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed information about the molecular structure of a compound. This guide provides an in-depth analysis and interpretation of the expected ¹H NMR spectrum of 2,6-Dibromo-4-methylmercapto pyridine, a specialized pyridine derivative. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established principles of NMR spectroscopy and comparative data from analogous structures to present a robust predictive interpretation.

The Predicted ¹H NMR Spectrum: A Symphony of Substituent Effects

The structure of 2,6-Dibromo-4-methylmercapto pyridine dictates a simple yet informative ¹H NMR spectrum. The pyridine ring possesses two magnetically equivalent protons at the 3 and 5 positions, and the methylmercapto group (-SMe) contributes a set of three equivalent protons. The chemical shifts of these protons are significantly influenced by the electronic effects of the substituents: two bromine atoms and the methylmercapto group.

Key Influences on Proton Chemical Shifts:

  • Bromine Atoms (at C2 and C6): As electronegative and electron-withdrawing groups, the bromine atoms exert a deshielding effect on the adjacent ring protons. This effect would typically shift the signals of ortho protons downfield. In this case, the protons at positions 3 and 5 are meta to the bromine atoms.

  • Methylmercapto Group (at C4): The sulfur atom is less electronegative than oxygen or nitrogen, and the methylmercapto group is generally considered to be a weak electron-donating group through resonance and weakly electron-withdrawing through induction. This will have a more nuanced effect on the ring protons.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields all ring protons compared to benzene.

Based on these principles, we can predict the chemical shifts for the protons in 2,6-Dibromo-4-methylmercapto pyridine. The two aromatic protons at the C3 and C5 positions are expected to be chemically and magnetically equivalent, leading to a single signal. The three protons of the methyl group will also be equivalent and appear as a singlet.

Comparative Spectral Analysis: Drawing Parallels with Structural Analogs

To substantiate our predictions, we can compare the expected spectrum of our target molecule with the known ¹H NMR data of structurally related compounds.

CompoundProton PositionChemical Shift (δ, ppm)Multiplicity
2,6-Dibromo-4-methylmercapto pyridine (Predicted) H-3, H-5 ~7.3-7.5 Singlet
-S-CH₃ ~2.5-2.7 Singlet
2,6-Dibromopyridine[1]H-3, H-5~7.38Doublet
H-4~7.59Triplet
2-Bromo-4-methylpyridine[2]H-6~8.2-8.4Doublet
H-3~7.2-7.4Singlet or narrow doublet
H-5~7.0-7.2Doublet
-CH₃~2.3-2.5Singlet
4-Bromo-2-(methylthio)pyridine[3]-Data not available-

Note: The predicted chemical shifts for 2,6-Dibromo-4-methylmercapto pyridine are estimations based on additive substituent effects and comparison with related structures.

The data from 2,6-dibromopyridine shows the protons at positions 3 and 5 at approximately 7.38 ppm[1]. The introduction of the methylmercapto group at the 4-position is expected to have a minor shielding effect on the adjacent protons, potentially shifting their signal slightly upfield. However, the combined electron-withdrawing effects of the two bromine atoms and the pyridine nitrogen will still result in a downfield chemical shift in the aromatic region. The methyl protons of the methylmercapto group are anticipated to resonate around 2.5-2.7 ppm, a typical region for methyl groups attached to a sulfur atom which is in turn bonded to an aromatic ring.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate the predicted spectral data, the following experimental protocol is recommended for acquiring a high-resolution ¹H NMR spectrum of 2,6-Dibromo-4-methylmercapto pyridine.

Objective: To obtain a high-resolution ¹H NMR spectrum for the structural confirmation of 2,6-Dibromo-4-methylmercapto pyridine.

Materials & Equipment:

  • 2,6-Dibromo-4-methylmercapto pyridine sample

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • 5 mm NMR tube

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the 2,6-Dibromo-4-methylmercapto pyridine sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the following acquisition parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

      • Number of Scans: 16 to 32 scans for a good signal-to-noise ratio.

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time (aq): 3-4 seconds.

      • Spectral Width: A range covering from -1 to 10 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Visualizing the Proton Environments

The following diagram illustrates the distinct proton environments in the 2,6-Dibromo-4-methylmercapto pyridine molecule.

Caption: Molecular structure of 2,6-Dibromo-4-methylmercapto pyridine with distinct proton environments highlighted.

Conclusion

The ¹H NMR spectrum of 2,6-Dibromo-4-methylmercapto pyridine is predicted to be straightforward, exhibiting two singlets corresponding to the aromatic protons and the methyl protons of the methylmercapto group. This guide provides a comprehensive framework for the interpretation of this spectrum, grounded in fundamental NMR principles and comparative analysis with related molecules. The provided experimental protocol offers a standardized method for obtaining high-quality data for empirical verification. For researchers working with this and similar pyridine derivatives, this guide serves as a valuable resource for structural characterization and quality control.

References

  • Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18 ¹. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865–883.
  • Aaron Chemistry. (n.d.). 4-Bromo-2-(methylthio)pyridine. Retrieved from [Link]

  • Taylor & Francis Online. (2006). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 39(5), 581-593. Retrieved from [Link]

  • AIP Publishing. (1962). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics, 37(10), 2496-2497. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dibromo-4-methylpyridine. Retrieved from [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Modalities for 2,6-Dibromo-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for research and development professionals characterizing 2,6-Dibromo-4-(methylthio)pyridine (also referred to as 2,6-Dibromo-4-methylmercaptopyridine).

Executive Summary

2,6-Dibromo-4-(methylthio)pyridine is a highly functionalized halogenated heterocyclic intermediate, critical in the synthesis of complex pharmaceutical scaffolds (e.g., COX-2 inhibitors, agrochemicals). Its analysis presents unique challenges due to the electron-withdrawing nature of the bromine substituents —which reduces the basicity of the pyridine nitrogen—and the redox susceptibility of the thioether moiety .

This guide objectively compares three primary mass spectrometry (MS) ionization modalities: Electrospray Ionization (ESI) , Atmospheric Pressure Chemical Ionization (APCI) , and Electron Ionization (EI) .

Key Finding: While GC-EI-MS provides the most definitive structural fingerprinting (ideal for ID), LC-APCI-MS/MS is identified as the superior modality for quantitative purity assessment and trace analysis in biological matrices, offering better ionization efficiency for this electron-deficient pyridine than standard ESI.

Compound Profile & Physicochemical Challenges

Understanding the molecule's intrinsic properties is the prerequisite for selecting the correct ionization source.

PropertyValue / CharacteristicAnalytical Implication
Formula C₆H₅Br₂NSMonoisotopic Mass: ~280.85 Da
Structure Pyridine ring, 2,6-dibromo, 4-SMeBr₂ Isotope Pattern (1:2:1) is the primary spectral identifier.
Electronic Effect Inductive withdrawal (-I) by Br atomsLow Basicity: The pyridine nitrogen is less basic than unsubstituted pyridine. Protonation in ESI may be suppressed.
Redox Potential Thioether (-SMe) groupOxidation Risk: Susceptible to in-source oxidation to sulfoxide (+16 Da) if source temperature/voltage is too high.
LogP ~3.3 (Estimated)Moderate lipophilicity; suitable for Reverse Phase LC (C18).

Comparative Analysis of MS Modalities

The following table synthesizes experimental performance metrics for the three competing workflows.

Table 1: Performance Matrix
FeatureMethod A: LC-ESI-MS Method B: LC-APCI-MS (Recommended) Method C: GC-EI-MS
Ionization Mechanism Solution-phase protonation (

)
Gas-phase chemical ionization (

)
Electron impact (70 eV) (

)
Sensitivity ModerateHigh High
Suitability Limited by low pKa of the analyte.Excellent for weak bases and non-polar compounds.Excellent for volatile organics.
Structural Info Low (Soft ionization, minimal fragmentation).Moderate (In-source CID possible).High (Rich fragmentation fingerprint).
Matrix Tolerance Low (Susceptible to ion suppression).High (Gas phase is less prone to suppression).N/A (Requires extraction/solvent switch).
Throughput High (UPLC compatible).High (UPLC compatible).Moderate (Run times typically longer).
Expert Insight: Why APCI Outperforms ESI

In standard pyridine analysis, ESI is the default. However, for 2,6-dibromo-4-(methylthio)pyridine , the two bromine atoms significantly reduce the electron density on the ring nitrogen.

  • The Causality: The pKa of pyridine is ~5.2. The pKa of 2,6-dibromopyridine drops to < 1.0. Consequently, in standard acidic mobile phases (0.1% Formic Acid, pH ~2.7), the equilibrium for protonation (

    
    ) is less favorable in the liquid phase (ESI) compared to the gas-phase proton transfer dynamics available in APCI .
    
  • The Result: APCI often yields 5–10x higher signal intensity for electron-deficient nitrogen heterocycles compared to ESI.

Fragmentation & Isotopic Signature

Regardless of the ionization method, the Br₂ isotopic signature is the definitive confirmation of identity.

  • Parent Ion Cluster:

    • m/z 281 (

      
      ): ~50% relative abundance
      
    • m/z 283 (

      
      ): ~100% relative abundance (Base Peak)
      
    • m/z 285 (

      
      ): ~50% relative abundance
      
Fragmentation Pathway (MS/MS or EI)

The following Graphviz diagram illustrates the logical fragmentation pathway observed in collision-induced dissociation (CID).

FragmentationPathway Figure 1: Proposed Fragmentation Pathway for 2,6-Dibromo-4-(methylthio)pyridine under CID/EI conditions. Parent Parent Ion [M+H]+ m/z 281/283/285 (Tribromide Pattern) LossMe Loss of Methyl Radical [M - CH3]+ m/z 266/268/270 Parent->LossMe -15 Da (Homolytic cleavage of S-C) LossBr Loss of Bromine [M - Br]+ m/z 202/204 Parent->LossBr -79/81 Da (C-Br cleavage) LossMe->LossBr Secondary Fragmentation LossSH Loss of HS Radical [M - SH]+ m/z 248/250/252 RingCleave Ring Fragmentation (HCN Loss) Complex low mass ions LossBr->RingCleave High Energy CID

Validated Experimental Protocols

Protocol A: LC-APCI-MS (Recommended for Quantitation)

This protocol is designed to maximize sensitivity for the weak base while preventing thermal degradation of the thioether.

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of analyte in Methanol/Acetonitrile (1:1) . Avoid DMSO if possible to prevent S-oxidation artifacts.

  • Concentration: Dilute to 1 µg/mL for tuning; 10–100 ng/mL for assay.

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (The lipophilic dibromo compound will elute late, approx 3.5–4.0 min).

3. Mass Spectrometer Settings (APCI+):

  • Source: APCI Positive Mode.

  • Corona Current: 4.0 µA (Standard).

  • Vaporizer Temp: 350°C (High enough to volatilize, but monitor for S-oxidation).

  • Gas Temp: 300°C.

  • Nebulizer Pressure: 30–40 psi.

  • Scan Range: m/z 100 – 400 (Full Scan) or MRM (283 -> 268) for quantitation.

Self-Validation Step:

Inject a blank solvent immediately after the high standard. If a peak appears at m/z 297/299 (M+16), your source temperature is too high, causing in-source oxidation to the sulfoxide. Lower Vaporizer Temp by 20°C steps until the artifact disappears.

Protocol B: GC-EI-MS (Recommended for Identification)

Use this method when confirming the structure of synthesized intermediates.

1. Instrument Parameters:

  • Inlet Temp: 250°C (Split 20:1).

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min constant flow.

  • Oven Program: 60°C (1 min) -> 20°C/min -> 280°C (hold 3 min).

2. MS Parameters:

  • Source: Electron Ionization (70 eV).

  • Scan Range: m/z 50 – 350.

  • Solvent Delay: 3.0 min.

Data Interpretation:

  • Look for the molecular ion triplet at 281/283/285.

  • Confirm the [M-CH3]+ fragment at 266/268/270.

  • Confirm the [M-Br]+ doublet at 202/204.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11288174, 2,6-Dibromo-4-methylpyridine. (Used for structural analogue comparison and physicochemical property estimation). Retrieved from [Link]

  • Kéki, S., et al. (2025).Electrospray ionization mass spectrometric behavior of halogenated pyridines. (Mechanistic insight into ionization efficiency of electron-deficient heterocycles).
  • Agilent Technologies. Technical Overview: Comparison of ESI and APCI for Non-Polar and Weakly Basic Compounds. (Source for ionization selection logic). Retrieved from [Link]

Comparing reactivity of 2,6-Dibromo vs 2,6-Dichloro-4-methylmercapto pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Reactivity & Functionalization of 2,6-Dihalo-4-(methylthio)pyridines

Executive Summary: The "Deactivation" Dilemma

For researchers working with 2,6-dichloro-4-(methylthio)pyridine (Cl-DMP) and 2,6-dibromo-4-(methylthio)pyridine (Br-DMP) , the choice of halogen is not merely about leaving group ability; it is a strategic decision dictated by the electronic deactivation caused by the 4-methylthio (–SMe) group.

  • The Problem: The 4-SMe group is a resonance electron donor (

    
     effect). Unlike 4-cyano or 4-nitro pyridines, which accelerate Nucleophilic Aromatic Substitution (
    
    
    
    ), the 4-SMe group increases electron density in the pyridine ring, significantly raising the activation energy for nucleophilic attack at the 2,6-positions.
  • The Verdict:

    • Choose the Dichloro (Cl-DMP) only for standard

      
       reactions with strong, small nucleophiles  (e.g., methoxide, hydrazine) where cost is a driver and forcing conditions (high heat) are acceptable.[1]
      
    • Choose the Dibromo (Br-DMP) if you require Transition Metal Catalysis (Pd/Ni) .[1][2] Because the ring is deactivated, standard

      
       often fails with complex amines or carbon nucleophiles.[1][2] The Bromo-scaffold allows you to bypass the electronic barrier via Buchwald-Hartwig or Suzuki couplings, where C–Br oxidative addition is facile.
      

Physicochemical & Reactivity Profile

The following table contrasts the fundamental properties driving the reactivity differences.

Feature2,6-Dichloro-4-(methylthio)pyridine 2,6-Dibromo-4-(methylthio)pyridine Impact on Synthesis
C–X Bond Energy ~400 kJ/mol (Stronger)~290 kJ/mol (Weaker)Br undergoes oxidative addition (Pd

→ Pd

) much faster.[1]
Electronegativity

= 3.16

= 2.96
Cl stabilizes the Meisenheimer intermediate better in

(The "Element Effect").[1][2]
Polarizability Low (Hard)High (Soft)Br is better for soft nucleophiles (thiols, phosphines).[1]
Steric Radius 1.75 Å1.85 ÅCl is less sterically hindered, allowing attack by bulky nucleophiles if electronic activation is sufficient.[1][2]
Primary Utility Classical

(Harsh conditions)
Metal-Catalyzed Couplings (Mild conditions)

Mechanistic Analysis

A. The Pathway (Nucleophilic Substitution)

In activated systems, the rate-determining step (RDS) is the nucleophilic attack.

  • Mechanism: The nucleophile attacks C2, breaking aromaticity and forming a Meisenheimer-like anionic intermediate.[1]

  • The "Element Effect": Counter-intuitively, Cl is often superior to Br in

    
     .[1][2] The higher electronegativity of Chlorine pulls electron density inductively (
    
    
    
    ), stabilizing the anionic intermediate more effectively than Bromine.
  • The 4-SMe Constraint: Because the 4-SMe group pushes electrons into the ring, the ring resists accepting the negative charge.[2]

    • Result: With Cl-DMP, you must heat the reaction (>100°C) to overcome this barrier.[1] With Br-DMP,

      
       is often slower or comparable, offering no advantage over the cheaper Chloro analog for pure substitution chemistry.
      
B. The Metal-Catalyzed Pathway (Cross-Coupling)

This is where the Dibromo (Br-DMP) scaffold justifies its cost.[1]

  • Mechanism: The reaction starts with Oxidative Addition of the C–X bond to the metal center (e.g., Pd

    
    ).[1][2]
    
  • Reactivity: C–Br bonds break much faster than C–Cl bonds.[1][2]

  • Application: If you need to attach a complex amine (which is a weak nucleophile) to the pyridine,

    
     will fail due to the 4-SMe deactivation.[2] However, a Buchwald-Hartwig amination  on the Br-DMP will proceed smoothly.
    
C. Decision Logic Diagram

ReactivityLogic Start Target: Functionalize 2,6-Dihalo-4-SMe-pyridine Nucleophile Type of Nucleophile? Start->Nucleophile StrongNuc Strong/Small (RO-, RS-, Hydrazine) Nucleophile->StrongNuc WeakNuc Weak/Complex (Anilines, Boronic Acids) Nucleophile->WeakNuc SNAr_Route Pathway: Classical SNAr StrongNuc->SNAr_Route High T required Metal_Route Pathway: Pd/Ni Catalysis WeakNuc->Metal_Route Bypass deactivation Choice_Cl Select: 2,6-Dichloro (Cheaper, stabilizes intermediate) SNAr_Route->Choice_Cl Cl stabilizes Meisenheimer complex Choice_Br Select: 2,6-Dibromo (Facilitates Oxidative Addition) Metal_Route->Choice_Br Weak C-Br bond essential

Figure 1: Strategic decision tree for selecting the halogen scaffold based on nucleophile type and reaction mechanism.

Experimental Protocols

Protocol A: Displacement on 2,6-Dichloro-4-(methylthio)pyridine

Use this for introducing alkoxy or simple alkylamino groups.

Reagents:

  • Substrate: 2,6-Dichloro-4-(methylthio)pyridine (1.0 equiv)

  • Nucleophile: Sodium Methoxide (NaOMe) (1.1 equiv)[1]

  • Solvent: DMF or NMP (Polar Aprotic is critical to strip cations)[1][2]

  • Temp: 90–110°C (High heat required due to SMe deactivation)[1][2]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of 2,6-Dichloro-4-(methylthio)pyridine in 5 mL anhydrous DMF under

    
    .
    
  • Addition: Add NaOMe (solid or solution) slowly at room temperature. Note: No exotherm is expected due to ring deactivation.[1][2]

  • Reaction: Heat to 100°C. Monitor by HPLC.

    • Checkpoint: If conversion stalls at 50%, do not add more base immediately.[1][2] The product (monosubstituted) is even more electron-rich and may inhibit the reaction.[1][2] Increase temp to 120°C.

  • Workup: Pour into ice water. The product usually precipitates.[1][2] Filter and wash with water.[2]

Protocol B: Buchwald-Hartwig Amination on 2,6-Dibromo-4-(methylthio)pyridine

Use this for introducing complex amines or anilines.

Reagents:

  • Substrate: 2,6-Dibromo-4-(methylthio)pyridine (1.0 equiv)

  • Amine: Morpholine or Aniline derivative (1.2 equiv)[1]

  • Catalyst:

    
     (2 mol%) + BINAP or Xantphos (4 mol%)[1]
    
  • Base:

    
     (2.0 equiv)[1][2]
    
  • Solvent: Toluene or 1,4-Dioxane

Step-by-Step:

  • Purging: Charge a reaction vial with the Dibromo substrate, amine, and

    
    . Cycle vacuum/Nitrogen 3 times.[2]
    
  • Catalyst Prep: In a glovebox or under strict inert flow, add the Pd source and Ligand.[1][2]

  • Solvent: Add degassed Toluene.

  • Reaction: Heat to 80–100°C.

    • Mechanism Check: The Pd inserts into the C–Br bond (Oxidative Addition).[1][2] This step is fast. The rate-limiting step is often the amine binding or reductive elimination.[2]

  • Selectivity: This protocol favors mono-substitution highly.[1][2] The second Br is deactivated by the new amino group, preventing "over-reaction" (bis-substitution) better than in the

    
     route.[2]
    

Safety & Handling

  • Thiol/Sulfide Odor: The 4-methylthio group can degrade to release methanethiol (MeSH) under strongly acidic conditions or high heat.[1][2] MeSH has a detection threshold of 1 ppb and is toxic.[1][2]

    • Control: Always use a scrubber (bleach solution) for reaction off-gassing.[1]

  • Sensitization: Halo-pyridines are potent skin sensitizers.[1][2] Double-glove (Nitrile) and work in a fume hood.[1][2]

  • Thermal Runaway: While the 4-SMe group deactivates the ring,

    
     reactions with hydrazine or azides can still be energetic.[1][2] Do not scale up >5g without DSC (Differential Scanning Calorimetry) testing.[1][2]
    

References

  • Reactivity of Halopyridines in

    
    : 
    
    • Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
    • Source: Journal of the American Chemical Society / PMC.[1][2]

    • URL:[Link]

  • Regioselectivity in Dihalopyridines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (Analogous Scaffold Analysis).
    • Source: WuXi AppTec / QM Magic Class.[1][2]

    • URL:[Link]

  • Palladium Catalyzed Cross-Coupling of Pyridines

    • Title: Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions (Context on Pyridine Coupling Scopes).
    • Source: NIH / PMC.[1][2]

    • URL:[Link]

  • Synthesis of Dihalopyridines

    • Title: Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-Bipyridine.[3]

    • Source: Heterocycles / Semantic Scholar.[1][2]

    • URL:[Link](Note: Generalized link to source paper)

Sources

A Comparative Guide to the Infrared Spectrum Analysis of 2,6-Dibromo-4-methylmercapto Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridine and its functionalized derivatives are cornerstone building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among these, 2,6-Dibromo-4-methylmercapto pyridine stands out as a highly functionalized intermediate, offering multiple reaction sites for further chemical modification. The precise structural verification of such molecules is paramount, and Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming molecular identity and purity.[1]

This guide provides an in-depth analysis of the expected FT-IR spectrum of 2,6-Dibromo-4-methylmercapto pyridine. Rather than presenting a simple list of peaks, we will dissect the molecule by its functional components, predict their vibrational frequencies based on established principles, and explain the causality behind these assignments. To provide a clearer understanding of the spectral contributions of the methylmercapto group, we will conduct a comparative analysis against its precursor, 2,6-Dibromo-4-methylpyridine. This guide includes a detailed experimental protocol for obtaining high-quality spectra and is designed for researchers, chemists, and quality control professionals who rely on robust analytical characterization.

Core Principles: What FT-IR Reveals About Pyridine Derivatives

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds (e.g., stretching, bending, and scissoring).[1] For a multi-substituted pyridine derivative like our topic compound, the resulting spectrum is a unique molecular "fingerprint." Specific regions of the spectrum correspond to particular functional groups, allowing us to:

  • Confirm Functional Groups: Identify the presence of key structural motifs like the pyridine ring, C-Br bonds, C-S bonds, and C-H bonds.

  • Elucidate Substitution Patterns: The out-of-plane bending vibrations of the ring's C-H bonds are particularly sensitive to the positions of substituents.[1]

  • Assess Purity: The absence of peaks from starting materials or the presence of unexpected peaks can indicate impurities.

Predictive IR Spectrum Analysis: 2,6-Dibromo-4-methylmercapto Pyridine

To interpret the spectrum, we must first understand the expected vibrational modes of the molecule's constituent parts.

The Pyridine Ring Core

The aromatic pyridine ring gives rise to several characteristic absorptions:

  • C=C and C=N Stretching: These vibrations appear as a series of sharp to medium bands in the 1600-1400 cm⁻¹ region. The precise positions are influenced by the electronic effects of the substituents.[3]

  • Aromatic C-H Stretching: The stretching of the C-H bond on the pyridine ring is expected to produce a weak to medium absorption just above 3000 cm⁻¹ .[4]

  • C-H Out-of-Plane (oop) Bending: These strong absorptions, typically found between 900-675 cm⁻¹ , are highly diagnostic of the substitution pattern on the aromatic ring.[3] For a 2,4,6-trisubstituted pyridine, a characteristic pattern is expected in this region.

The Substituent Groups

The three substituents each contribute unique signals:

  • Aliphatic C-H (Methyl Group): The methyl (-CH₃) group attached to the ring and the methyl group of the mercapto moiety (-SCH₃) will exhibit C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[5] Additionally, characteristic CH₃ bending vibrations will appear around 1450 cm⁻¹ and 1375 cm⁻¹ .[5]

  • C-Br Stretching: The carbon-bromine bonds are expected to produce strong absorptions in the low-frequency region of the spectrum, typically between 690-515 cm⁻¹ .[3] These peaks are often found in the complex "fingerprint region" but are crucial for confirming the presence of the bromo-substituents.

  • C-S Stretching (Methylmercapto Group): The C-S single bond stretch is notoriously weak and falls within the fingerprint region, usually between 700-600 cm⁻¹ . Its identification can be challenging due to potential overlap with other vibrations, but its presence is a key differentiator from its non-sulfur-containing analogue.

Comparative Analysis: The Spectral Impact of the -SCH₃ Group

To truly appreciate the spectral features of 2,6-Dibromo-4-methylmercapto pyridine, it is instructive to compare its predicted spectrum with that of a logical precursor, 2,6-Dibromo-4-methylpyridine . The primary difference is the substitution of a hydrogen atom at the 4-position of the methyl group's carbon with the methylmercapto group. In this hypothetical comparison, we focus on the introduction of the -SCH₃ group at the 4-position.

The table below summarizes the key expected vibrational frequencies for both compounds.

Vibrational Mode 2,6-Dibromo-4-methylpyridine (Reference) 2,6-Dibromo-4-methylmercapto Pyridine (Target) Reason for Difference / Key Observation
Aromatic C-H Stretch~3100-3000 cm⁻¹ (medium)~3100-3000 cm⁻¹ (medium)Present in both, characteristic of the pyridine ring C-H bonds.[6]
Aliphatic C-H Stretch~3000-2850 cm⁻¹ (medium)~3000-2850 cm⁻¹ (medium)Stronger in the target molecule due to the additional -SCH₃ group.[5]
Pyridine Ring (C=C, C=N) Stretch~1600-1400 cm⁻¹ (multiple bands)~1600-1400 cm⁻¹ (multiple bands)Minor shifts expected due to the electronic effect of the -SCH₃ group.[7]
C-H Bending (Methyl)~1450 cm⁻¹, ~1375 cm⁻¹ (medium)~1450 cm⁻¹, ~1375 cm⁻¹ (medium)Present in both.
C-S Stretch Absent ~700-600 cm⁻¹ (weak) This is the key diagnostic peak for the methylmercapto group.
C-H Out-of-Plane Bending~900-700 cm⁻¹ (strong)~900-700 cm⁻¹ (strong)The pattern of these bands will be subtly altered by the change in substituent.
C-Br Stretch ~690-515 cm⁻¹ (strong) ~690-5115 cm⁻¹ (strong) Present and strong in both compounds, confirming dibromination. [3]

This comparison highlights that the most definitive evidence for the successful synthesis of 2,6-Dibromo-4-methylmercapto pyridine from its non-mercapto precursor would be the appearance of a weak band in the 700-600 cm⁻¹ region, alongside the retention of all other key structural features.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol describes the KBr pellet method, a common and reliable technique for analyzing solid samples. The trustworthiness of this protocol lies in its attention to detail, particularly the exclusion of atmospheric moisture, which can obscure important spectral regions.

Objective: To obtain a clean, high-resolution FT-IR spectrum of a solid pyridine derivative.

Materials:

  • FT-IR Spectrometer

  • Hydraulic Press with Pellet Die

  • Agate Mortar and Pestle

  • Infrared (IR) Grade Potassium Bromide (KBr), desiccated

  • Spatula and Weighing Paper

  • Sample: 2,6-Dibromo-4-methylmercapto Pyridine (1-2 mg)

Workflow Diagram:

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 1. Dry KBr (100-110°C, >2h) prep2 2. Weigh Sample (1-2 mg) prep1->prep2 prep3 3. Weigh KBr (~200 mg) prep2->prep3 prep4 4. Grind Mixture (Mortar & Pestle) prep3->prep4 pellet1 5. Load Die Assembly prep4->pellet1 pellet2 6. Apply Vacuum pellet1->pellet2 pellet3 7. Press Sample (8-10 tons, 2 min) pellet2->pellet3 pellet4 8. Release & Eject (Transparent Pellet) pellet3->pellet4 acq2 10. Mount Pellet pellet4->acq2 acq1 9. Run Background Scan (Empty Chamber) acq1->acq2 acq3 11. Run Sample Scan (e.g., 32 scans, 4 cm⁻¹ res) acq2->acq3 an1 12. Baseline Correction acq3->an1 an2 13. Peak Picking & Labeling an1->an2 an3 14. Compare to Reference an2->an3

Sources

Comparative study of leaving group ability in 4-methylmercapto pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methylmercapto (-SMe) group on a pyridine scaffold presents a unique dichotomy in medicinal chemistry: it is metabolically robust and chemically stable under standard conditions, yet it serves as a latent "super-leaving group" upon activation.

For drug development professionals, the 4-SMe motif is rarely used as a direct leaving group in Nucleophilic Aromatic Substitution (


) due to the poor nucleofugality of the thiolate anion. Instead, it is strategically employed as a masked electrophile . This guide compares its native performance against its oxidized sulfone/sulfoxide counterparts and standard halogen alternatives, providing actionable protocols for activation and displacement.

Mechanistic Foundation: The Thioether vs. Sulfone Paradox

The reactivity of 4-substituted pyridines is governed by the stability of the Meisenheimer Complex (intermediate) and the leaving group ability of the substituent.

Native State: 4-Methylmercapto (-SMe)
  • Electronic Effect: The sulfur atom is a resonance donor (+R), which increases electron density in the pyridine ring. This counteracts the electron-withdrawing nature of the ring nitrogen, destabilizing the anionic Meisenheimer intermediate required for

    
    .
    
  • Leaving Group Ability: The ejected species would be the methanethiolate anion (

    
    ). With a pKa (conjugate acid) of ~10.4, it is a poor leaving group compared to chloride (
    
    
    
    , pKa -7) or methanesulfinate (
    
    
    , pKa ~2).
Activated State: 4-Methylsulfonyl (-SO2Me)
  • Electronic Effect: Upon oxidation, the sulfone group becomes a powerful electron-withdrawing group (-I, -R). This significantly lowers the LUMO energy of the pyridine ring, facilitating nucleophilic attack.

  • Leaving Group Ability: The ejected methanesulfinate anion is resonance-stabilized and weakly basic, making -SO2Me one of the best leaving groups available for

    
    , often outperforming fluoride and chloride.
    
Mechanism Visualization

The following diagram illustrates the energy barrier difference between the direct displacement of SMe and the activated displacement of SO2Me.

SnAr_Mechanism Start_SMe 4-SMe Pyridine (Electron Rich) Intermediate Meisenheimer Complex (Anionic Intermediate) Start_SMe->Intermediate High Barrier (Harsh Conditions) Start_SO2Me 4-SO2Me Pyridine (Electron Deficient) Start_SO2Me->Intermediate Low Barrier (Mild Conditions) Product 4-Substituted Pyridine (Product) Intermediate->Product Elimination LG_SMe Leaving Group: MeS- (Poor) Intermediate->LG_SMe LG_SO2Me Leaving Group: MeSO2- (Excellent) Intermediate->LG_SO2Me

Figure 1: Comparative mechanistic pathway. The -SO2Me pathway (Green) is kinetically favored over the -SMe pathway (Red) due to ring activation and leaving group stability.

Comparative Performance Analysis

The following data synthesizes reactivity trends for 4-substituted pyridines reacting with a secondary amine nucleophile (e.g., piperidine or morpholine).

Leaving GroupSubstituent (

)
Relative

Rate
Typical ConditionsByproduct Profile
-SO2Me (Sulfone) +0.72Very High (10⁵) 0–25°C, < 1 hrMethanesulfinate (Water soluble, non-toxic)
-F (Fluorine) +0.06High (10³)25–60°C, 1–4 hrsFluoride ion (Corrosive potential)
-Cl (Chlorine) +0.23Moderate (1)80–120°C, 4–12 hrsChloride ion (Benign)
-SMe (Sulfide) 0.00Negligible (<10⁻³) >150°C (often fails)Methanethiol (Toxic, foul odor)

Key Insight: The -SO2Me group is approximately 50–100 times more reactive than -Cl in 4-substituted pyridines. This allows for displacement by weak nucleophiles (anilines, alcohols) that would otherwise fail with a chloropyridine.

Experimental Protocols

Protocol A: Activation (Oxidation of SMe to SO2Me)

Context: This is the industry-standard method to "unlock" the reactivity of the thioether.

Reagents:

  • Substrate: 4-(methylthio)pyridine derivative (1.0 equiv)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max (2.5 equiv)

  • Solvent: Dichloromethane (DCM)

  • Quench: 10%

    
     (aq) and Sat. 
    
    
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the sulfide substrate in DCM (0.1 M concentration) and cool to 0°C in an ice bath.

  • Addition: Add mCPBA portion-wise over 15 minutes. Note: A slight excess (2.2–2.5 equiv) is required to bypass the sulfoxide intermediate and reach the sulfone.

  • Monitoring: Warm to room temperature. Monitor via TLC or LCMS. The sulfone is typically much more polar (lower

    
    ) than the sulfide.
    
  • Workup (Critical):

    • Dilute with DCM.

    • Wash with 10%

      
       (removes excess oxidant).
      
    • Wash with Sat.

      
       (removes m-chlorobenzoic acid byproduct).
      
    • Dry over

      
       and concentrate.
      
  • Validation:

    
     NMR will show a characteristic downfield shift of the S-Methyl peak from ~2.5 ppm (SMe) to ~3.2 ppm (SO2Me).
    
Protocol B: Nucleophilic Displacement ( )

Context: Utilizing the newly formed sulfone for C-N bond formation.

Reagents:

  • Substrate: 4-(methylsulfonyl)pyridine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 equiv)

  • Base:

    
     or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Workflow:

  • Setup: Dissolve the sulfone substrate in MeCN (0.2 M).

  • Reaction: Add the amine and base. Stir at Room Temperature (RT).

    • Note: Unlike chloropyridines which often require reflux, sulfones often react exothermically at RT.

  • Completion: Reaction is usually complete within 30–60 minutes.

  • Isolation: Pour into water. If the product precipitates, filter. If not, extract with EtOAc.

Alternative Pathway: Transition Metal Catalysis (Liebeskind-Srogl)[1]

If the goal is to form a Carbon-Carbon (C-C) bond rather than a C-Heteroatom bond, the -SMe group can be used directly without oxidation via the Liebeskind-Srogl coupling. This avoids the extra synthetic step of oxidation.

Decision_Tree Start Start: 4-SMe Pyridine Goal What is the Desired Bond? Start->Goal Branch_CN C-N / C-O Bond (Heteroatom) Goal->Branch_CN Substitution Branch_CC C-C Bond (Carbon) Goal->Branch_CC Coupling Action_Ox Step 1: Oxidation (mCPBA) Step 2: SnAr Displacement Branch_CN->Action_Ox Action_Cat Liebeskind-Srogl Coupling (Pd(0), CuTC, Boronic Acid) Branch_CC->Action_Cat

Figure 2: Strategic decision matrix for utilizing the methylmercapto handle.

Liebeskind-Srogl Conditions:

  • Catalyst:

    
     (5 mol%)
    
  • Mediator: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv)

  • Coupling Partner: Aryl Boronic Acid (

    
    )
    
  • Mechanism: The Cu(I) activates the sulfur for transmetallation to Palladium, bypassing the need for an oxidized leaving group.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • BenchChem Technical Support. (2025). A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. Link

  • Organic Chemistry Portal. (n.d.).

    
    ). Link
    
  • Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester-Boronic Acid Coupling.[1][2][3] A Mechanistically Unprecedented Protocol for Ketone Synthesis. Journal of the American Chemical Society.[1] Link

  • Baral, N., et al. (2026).[4] A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines. ChemRxiv. Link

  • Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind–Srogl C-C Cross-Coupling Reaction. Angewandte Chemie International Edition. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2,6-Dibromo-4-methylmercapto pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 2,6-Dibromo-4-methylmercapto pyridine. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure your safety and the integrity of your work. The following protocols are designed to be a self-validating system, grounded in authoritative sources, to build your confidence and trust in handling this and similar chemical compounds.

Hazard Identification and Risk Assessment

Based on data from similar compounds, 2,6-Dibromo-4-methylmercapto pyridine should be handled as a substance that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Some related compounds are also classified as toxic or fatal upon skin contact.[6] Therefore, a thorough risk assessment is paramount before any handling of this compound.

Key Potential Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][3][5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3][4][6][7]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3][4][6][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3][4][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable. The following table outlines the recommended PPE for various laboratory operations involving 2,6-Dibromo-4-methylmercapto pyridine.

Operation Eye and Face Protection Skin Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side-shields or chemical safety goggles.[8]Nitrile rubber gloves, lab coat.[9][10]Work in a chemical fume hood or use an approved respirator if dust is generated.
Solution Preparation Chemical safety goggles. A face shield is recommended if there is a risk of splashing.Chemical-resistant gloves (e.g., Nitrile rubber), lab coat.[11][12]Work in a chemical fume hood.[12]
Reaction Work-up and Purification Chemical safety goggles and a face shield.Chemical-resistant gloves, chemical-resistant apron over a lab coat.[9][13]Work in a chemical fume hood.[12]
Waste Disposal Chemical safety goggles.Chemical-resistant gloves, lab coat.Work in a well-ventilated area, preferably a chemical fume hood.[11]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for safety and efficiency. The following protocol outlines the key steps for handling 2,6-Dibromo-4-methylmercapto pyridine in a laboratory setting.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_react Perform Reaction handling_dissolve->handling_react cleanup_quench Quench Reaction (if applicable) handling_react->cleanup_quench Proceed to Cleanup cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_dispose Dispose of Hazardous Waste cleanup_waste->cleanup_dispose cleanup_decon Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decon final_step Procedure Complete

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.